Hsd17B13-IN-5
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H15ClF4N4O3S |
|---|---|
Molecular Weight |
574.9 g/mol |
IUPAC Name |
5-[(3-chloro-5-fluoro-4-hydroxybenzoyl)amino]-2-(3-cyanophenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C26H15ClF4N4O3S/c27-18-9-16(10-19(28)21(18)36)22(37)35-25-20(34-24(39-25)14-6-3-4-13(8-14)11-32)23(38)33-12-15-5-1-2-7-17(15)26(29,30)31/h1-10,36H,12H2,(H,33,38)(H,35,37) |
InChI Key |
LEYZKEOTRYTVFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(SC(=N2)C3=CC=CC(=C3)C#N)NC(=O)C4=CC(=C(C(=C4)Cl)O)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Hsd17B13-IN-5: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a significant therapeutic target for a range of liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, sparking considerable interest in the development of small molecule inhibitors to replicate this protective effect. Hsd17B13-IN-5, also identified as Compound 96, is a potent inhibitor of HSD17B13. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound and related 2-substituted thiazole inhibitors, offering insights into the methodologies and workflows relevant to the development of this promising class of therapeutic agents.
While the specific synthesis protocol for this compound is detailed in patent literature (WO2023146897), which is not fully publicly accessible, this guide outlines a generalized synthetic approach for 2-substituted thiazole HSD17B13 inhibitors based on available scientific literature and related patents. This document also covers the typical discovery workflow, mechanism of action, and key experimental protocols for characterization.
Discovery of this compound and Related Inhibitors
The discovery of this compound and other potent HSD17B13 inhibitors typically follows a structured drug discovery pipeline. This process begins with the identification of initial "hit" compounds, which are then chemically modified to improve their potency, selectivity, and pharmacokinetic properties, leading to "lead" compounds and eventually clinical candidates.
A generalized workflow for the discovery of HSD17B13 inhibitors is depicted below:
Synthesis of 2-Substituted Thiazole HSD17B13 Inhibitors
This compound belongs to the class of 2-substituted thiazole inhibitors. The synthesis of such compounds generally involves the construction of the core thiazole ring, followed by the introduction of various substituents to modulate the compound's activity and properties. A plausible synthetic route is outlined below.
Quantitative Data Summary
The inhibitory activity of this compound and other notable HSD17B13 inhibitors are summarized in the table below. This data is crucial for comparing the potency and selectivity of different compounds.
| Compound | Target | Ki | Biochemical IC50 (Estradiol) | Cellular IC50 | Reference |
| This compound (Compound 96) | HSD17B13 | ≤ 50 nM | - | - | [1] |
| BI-3231 | hHSD17B13 | 0.7 nM | 1 nM | 11 nM | [2] |
| Hsd17B13-IN-3 | HSD17B13 | - | 0.38 µM | Low cell penetration | [2] |
| Compound 32 | HSD17B13 | - | 2.5 nM | - | [2] |
Mechanism of Action and Signaling Pathway
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[3] Its inhibition is believed to mitigate liver injury by modulating lipid metabolism and inflammatory pathways. The primary mechanism of action for this compound and other inhibitors is the direct binding to the enzyme's active site, which prevents the catalytic conversion of its substrates.
The proposed signaling pathway involving HSD17B13 in liver disease is illustrated below.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the characterization of HSD17B13 inhibitors. Below are generalized methodologies for key experiments.
HSD17B13 Biochemical IC50 Determination Assay
Objective: To determine the in vitro potency of an inhibitor against HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Test inhibitor (e.g., this compound)
-
Substrate (e.g., Estradiol or Leukotriene B4)
-
Cofactor (NAD+)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Detection reagent (e.g., a luminescence-based NADH detection kit)
-
384-well plates
-
Plate reader
Procedure:
-
Serially dilute the test inhibitor in DMSO and then further dilute in the assay buffer to the desired concentrations.
-
In a 384-well plate, add the HSD17B13 enzyme solution.
-
Add the diluted test inhibitor or vehicle control (DMSO) to the wells.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of NADH produced by adding the detection reagent.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular HSD17B13 Inhibition Assay
Objective: To assess the activity of an inhibitor in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2) overexpressing HSD17B13
-
Cell culture medium and reagents
-
Test inhibitor
-
Substrate (e.g., all-trans-retinol)
-
Lysis buffer
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Seed the HSD17B13-overexpressing hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a predetermined time.
-
Add the substrate to the cell culture medium and incubate for a specific period (e.g., 6-8 hours).
-
Lyse the cells and collect the cell lysates.
-
Quantify the formation of the product (e.g., retinaldehyde) from the substrate in the cell lysates using a suitable analytical method like LC-MS/MS.
-
Determine the cellular IC50 value by plotting the inhibitor concentration against the percentage of product formation.
Conclusion
This compound is a potent inhibitor of HSD17B13, a genetically validated target for the treatment of chronic liver diseases. The discovery of this and other 2-substituted thiazole inhibitors represents a significant step forward in developing novel therapeutics for conditions such as NAFLD and NASH. While specific details of its synthesis remain proprietary, the generalized workflows and protocols presented in this guide provide a solid foundation for researchers in the field. Further investigation into the preclinical and clinical efficacy of this compound and related compounds will be crucial in determining their therapeutic potential.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6541463B1 - Inhibitors of type 5 and type 3 17β-hydroxysteroid dehydrogenase and methods for their use - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Mechanism of Action of Hsd17B13 Inhibitors
Disclaimer: As of November 2025, there is no publicly available preclinical or clinical data for a specific compound designated "Hsd17B13-IN-5". This technical guide will therefore focus on the well-established core mechanism of action for the broader class of potent and selective hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors, using data from publicly disclosed compounds for illustrative purposes.
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] It has emerged as a compelling therapeutic target for a range of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH).[1][4] The primary validation for HSD17B13 as a drug target is derived from human genetics. Genome-wide association studies have consistently demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a significantly reduced risk of progression from simple steatosis to more severe liver pathologies such as NASH, fibrosis, cirrhosis, and even hepatocellular carcinoma. This strong genetic evidence has catalyzed the development of therapeutic agents, including small molecule inhibitors, designed to mimic this protective phenotype by inhibiting the enzymatic activity of HSD17B13.
Core Mechanism of Action: Enzymatic Inhibition
The principal mechanism of action for Hsd17B13 inhibitors is the direct binding to the enzyme, which prevents the catalytic conversion of its substrates. HSD17B13 is an NAD+-dependent oxidoreductase, and its inhibitors are designed to act as competitive or non-competitive antagonists. They achieve this by occupying the substrate-binding pocket or an allosteric site, thereby blocking the binding and processing of endogenous substrates.
While the full range of physiological substrates for HSD17B13 is still under investigation, it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde. It is also involved in the metabolism of other steroids and bioactive lipids. By inhibiting this enzymatic function, these compounds aim to modulate the downstream cellular pathways implicated in the progression of liver disease.
Signaling Pathways and Cellular Effects of HSD17B13 Inhibition
The therapeutic rationale for inhibiting HSD17B13 is rooted in its role within a complex network of metabolic and inflammatory pathways in the liver.
Upstream Regulation of HSD17B13 Expression
The expression of the HSD17B13 gene is transcriptionally regulated by key players in hepatic lipid metabolism. The liver X receptor α (LXRα), a nuclear receptor activated by oxysterols, induces the expression of sterol regulatory element-binding protein 1c (SREBP-1c). SREBP-1c, a master regulator of lipogenesis, then directly binds to the promoter of the HSD17B13 gene to drive its transcription.
Downstream Consequences of HSD17B13 Inhibition
Inhibiting the enzymatic activity of HSD17B13 is hypothesized to have several beneficial downstream effects that contribute to its hepatoprotective role.
-
Modulation of Retinoid Homeostasis: By blocking the conversion of retinol to retinaldehyde, HSD17B13 inhibitors can alter retinoid metabolism, which is often dysregulated in liver disease.
-
Alteration of Lipid Metabolism: Given its localization to lipid droplets, inhibition of HSD17B13 may influence lipid droplet dynamics and hepatic lipid metabolism, potentially reducing lipotoxicity.
-
Reduction of Inflammation: Recent studies suggest a role for HSD17B13 in pro-inflammatory signaling. One proposed mechanism involves the HSD17B13-mediated biosynthesis of platelet-activating factor (PAF), which can activate downstream STAT3 signaling, leading to increased expression of fibrinogen and promotion of leukocyte adhesion. Inhibition of HSD17B13 could disrupt this inflammatory cascade.
-
Impact on Pyrimidine Catabolism: There is evidence to suggest that the protection against liver fibrosis conferred by HSD17B13 loss-of-function is associated with decreased pyrimidine catabolism.
Quantitative Data on HSD17B13 Inhibitors
The potency of HSD17B13 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. The table below summarizes publicly available data for several representative HSD17B13 inhibitors.
| Compound/Modality | Type | Target | Potency (IC50/Ki) | Substrate Used | Reference |
| Hsd17B13-IN-95 | Small Molecule | Human HSD17B13 | < 0.1 µM | Estradiol | |
| BI-3231 | Small Molecule | Human HSD17B13 | Ki = 0.7 ± 0.2 nM | Estradiol | |
| BI-3231 | Small Molecule | Mouse HSD17B13 | 13 nM | Estradiol | |
| INI-678 | Small Molecule | Human HSD17B13 | Low nM potency | Not Specified | |
| Hsd17B13-IN-72 | Small Molecule | HSD17B13 | < 0.1 µM | Estradiol | |
| Hsd17B13-IN-29 | Small Molecule | Human HSD17B13 | ≤ 0.1 µM | Not Specified |
Note: Direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Experimental Protocols
The characterization of HSD17B13 inhibitors involves a series of standardized in vitro and cell-based assays to determine their potency, selectivity, and cellular activity.
Protocol 1: Biochemical Enzyme Inhibition Assay (Luminescence-Based)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified, recombinant HSD17B13 by measuring the production of NADH.
Materials:
-
Recombinant human HSD17B13 protein
-
Test compounds (e.g., this compound)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Substrate: β-estradiol
-
Cofactor: NAD+
-
Detection Reagent: NAD(P)H-Glo™ Detection System
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Assay Plate Setup: Add a small volume (e.g., 50-100 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add the diluted HSD17B13 enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add a mix of the substrate (e.g., β-estradiol) and cofactor (NAD+) to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add the NAD(P)H-Glo™ Detection Reagent to each well. Incubate for an additional 60 minutes at room temperature to allow the luminescent signal to develop.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of NADH produced.
-
Data Analysis: Normalize the data to controls (vehicle for 0% inhibition, no enzyme for 100% inhibition). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Retinol Dehydrogenase Activity Assay
This assay assesses the inhibitory activity of a compound on HSD17B13 in a more physiologically relevant cellular environment.
Materials:
-
Cell Line: HEK293 or HepG2 cells
-
Expression Vector: Plasmid encoding human HSD17B13
-
Transfection Reagent
-
Substrate: All-trans-retinol
-
Test compounds
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Cell Culture and Transfection: Culture HEK293 or HepG2 cells. Transfect the cells with the HSD17B13 expression vector or an empty vector control.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test inhibitor or vehicle control. Pre-incubate the cells with the compound for 1-2 hours.
-
Substrate Addition: Add all-trans-retinol to the culture medium and incubate for 6-8 hours.
-
Sample Preparation and Analysis: Harvest the cells and cell culture supernatant. Perform retinoid extraction from the samples.
-
Quantification: Analyze the levels of retinaldehyde and retinoic acid by normal-phase HPLC.
-
Data Analysis: Calculate the percentage of HSD17B13 activity relative to the vehicle-treated control. Determine the cellular IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
The inhibition of HSD17B13 represents a promising, genetically validated therapeutic strategy for the treatment of chronic liver diseases such as NAFLD and NASH. The core mechanism of action for HSD17B13 inhibitors is the direct blockade of the enzyme's catalytic activity. This intervention is expected to modulate hepatic lipid and retinoid metabolism and potentially dampen pro-inflammatory signaling pathways, thereby conferring a hepatoprotective effect. While specific data for this compound is not publicly available, the ongoing development of potent and selective small molecule inhibitors, guided by the robust experimental protocols outlined in this guide, underscores the significant scientific and clinical interest in this therapeutic target. Future research will continue to elucidate the precise physiological functions of HSD17B13, further refining our understanding of its role in liver pathophysiology and the therapeutic potential of its inhibition.
References
Hsd17B13-IN-5 Target Engagement: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of target engagement studies for Hsd17B13-IN-5, a potent inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 is a compelling therapeutic target, particularly for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases.[1][2]
While this compound has been identified as a potent inhibitor, it is important to note that detailed experimental protocols and extensive quantitative data for this specific compound are not widely available in the public domain. Therefore, this guide will present the known information for this compound and supplement it with established, generalized protocols and data from other well-characterized HSD17B13 inhibitors as illustrative examples of how target engagement is assessed.
Quantitative Data on HSD17B13 Inhibitors
The potency of this compound has been characterized, providing a key data point for its activity. The following table summarizes the available information for this compound and provides a comparative look at another well-studied inhibitor, BI-3231, to illustrate the typical data generated in target engagement studies.
Table 1: Biological Activity of this compound
| Compound | Target | In Vitro Potency (Ki) | Reference |
| This compound | HSD17B13 | ≤ 50 nM |
Table 2: Representative In Vitro and Cellular Activity of a Well-Characterized HSD17B13 Inhibitor (BI-3231)
| Target | Assay Type | Substrate | IC50 (nM) | Ki (nM) | Species | Reference |
| HSD17B13 | Enzymatic | Estradiol | 1 | 0.7 ± 0.2 | Human | |
| HSD17B13 | Enzymatic | Estradiol | 13 | - | Mouse | |
| HSD17B13 | Cellular (HEK293) | - | 11 ± 5 | - | Human | |
| HSD17B11 | Enzymatic | - | >10,000 | - | Human |
HSD17B13 Signaling Pathway
HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes. Its expression is induced by the Liver X receptor-α (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c) dependent manner. The enzyme is involved in the metabolism of steroids, retinoids, and other lipids.
Caption: Proposed signaling pathway of HSD17B13 and the inhibitory action of this compound.
Experimental Protocols for Target Engagement
Confirming that a compound directly binds to its intended target within a cellular context is a critical step in drug discovery. The following are detailed protocols for key target engagement assays.
HSD17B13 Enzymatic Inhibition Assay
This in vitro assay determines the half-maximal inhibitory concentration (IC50) of a compound against HSD17B13.
Principle: Recombinant HSD17B13 is incubated with a substrate (e.g., estradiol) and the cofactor NAD+. The enzymatic reaction produces NADH, which can be quantified using a luminescence-based assay (e.g., NAD-Glo). The reduction in the luminescent signal in the presence of an inhibitor is proportional to its inhibitory activity.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of recombinant human HSD17B13 protein in an appropriate assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare solutions of the substrate (e.g., β-estradiol) and the cofactor NAD+.
-
Perform serial dilutions of this compound in DMSO.
-
-
Assay Plate Preparation:
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
-
Enzyme Reaction:
-
Add the HSD17B13 enzyme to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Incubate the plate at room temperature for a specific time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add the NADH detection reagent (e.g., NAD-Glo™).
-
Incubate for a further period (e.g., 30-60 minutes) to allow the luminescent signal to develop.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: General experimental workflow for determining the IC50 of an HSD17B13 inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify and quantify target engagement in intact cells.[1]
Principle: Ligand binding stabilizes a target protein, making it more resistant to thermal denaturation. By heating cell lysates or intact cells across a range of temperatures and measuring the amount of soluble (non-denatured) protein remaining, a thermal melt curve can be generated. A shift in this curve in the presence of a compound indicates direct binding.[1]
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HepG2 cells, which endogenously express HSD17B13) to ~80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) and incubate for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest the treated cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.
-
Carefully collect the supernatant and determine the protein concentration.
-
-
Protein Detection:
-
Analyze the amount of soluble HSD17B13 in each sample using standard methods like Western blotting or ELISA.
-
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble HSD17B13 against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates stabilization and target engagement.
-
Isothermal Dose-Response (ITDR): Heat all samples to a single temperature (chosen from the melt curve where there is a significant difference in protein stability). Plot the amount of soluble HSD17B13 against the log of the inhibitor concentration to determine the EC50 for target engagement.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another method to identify the protein target of a small molecule.
Principle: The binding of a small molecule to its target protein can alter the protein's conformation, making it more or less susceptible to proteolysis. This change in protease sensitivity can be used to identify the target protein.
Methodology (Conceptual):
-
Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line.
-
Drug Incubation: Incubate aliquots of the cell lysate with this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase) to the lysates and incubate for a specific time. The inhibitor-bound target protein is expected to be more resistant to digestion.
-
Analysis: Stop the digestion and analyze the protein samples by SDS-PAGE. The target protein should appear as a more prominent band in the inhibitor-treated sample compared to the control.
-
Target Identification: The protected protein band can be excised and identified using mass spectrometry.
Conclusion
Target engagement studies are fundamental to the validation of inhibitors like this compound. While specific data for this compound is limited, the methodologies outlined in this guide, including enzymatic inhibition assays and cellular thermal shift assays, provide a robust framework for its characterization. Demonstrating direct binding and cellular target engagement is a critical step in advancing this compound as a potential therapeutic for chronic liver diseases. The provided diagrams and protocols serve as a valuable resource for researchers dedicated to investigating the therapeutic potential of HSD17B13 inhibition.
References
Hsd17B13-IN-5: A Technical Overview of its Prospective Role in Non-alcoholic Fatty Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) is a burgeoning global health concern, with a significant unmet need for effective pharmacological interventions. Genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in hepatocytes, as a key player in the progression of NAFLD. Loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of advancing from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This has positioned HSD17B13 as a promising therapeutic target. Hsd17B13-IN-5 is an investigational small molecule inhibitor of HSD17B13. While specific preclinical data for this compound is not yet publicly available, this guide will utilize data from preclinical studies on other well-characterized HSD17B13 inhibitors and genetic knockdown studies to provide a comprehensive technical overview of its potential role and mechanism of action in NAFLD.
The Role of HSD17B13 in NAFLD Pathogenesis
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[1] Its expression is significantly elevated in the livers of patients with NAFLD.[2] The enzyme is localized to the surface of lipid droplets within hepatocytes.[3]
The primary enzymatic function of HSD17B13 relevant to NAFLD is its retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[3][4] This process is a critical step in the synthesis of retinoic acid, a molecule with diverse roles in gene regulation. The accumulation of hepatic retinoids has been inversely correlated with NAFLD severity. Loss-of-function variants of HSD17B13, which lead to reduced enzymatic activity, are thought to exert their protective effects by modulating this pathway.
Overexpression of HSD17B13 has been shown to promote the accumulation of intracellular lipid droplets and increase their size, contributing to hepatic steatosis. The expression of HSD17B13 is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis. HSD17B13, in turn, may promote SREBP-1c maturation, creating a positive feedback loop that exacerbates lipid accumulation.
Quantitative Data for Representative HSD17B13 Inhibitors
While specific data for this compound is not available, the following tables summarize the in vitro and in vivo efficacy of other well-characterized HSD17B13 inhibitors and the effects of HSD17B13 knockdown.
Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors
| Compound/Method | Target | Assay Type | Substrate | IC50 | Reference(s) |
| BI-3231 | Human HSD17B13 | Biochemical | Estradiol | 1 nM | |
| BI-3231 | Mouse HSD17B13 | Biochemical | Estradiol | 13 nM | |
| BI-3231 | Human HSD17B13 | Cellular | Not Specified | 11 ± 5 nM | |
| HSD17B13-IN-9 | Human HSD17B13 | Biochemical | Not Specified | 0.01 µM |
Table 2: In Vivo Effects of HSD17B13 Inhibition/Knockdown in NAFLD Models
| Intervention | Animal Model | Key Findings | Reference(s) |
| shRNA-mediated knockdown | High-fat diet (HFD)-induced obese mice | Markedly improved hepatic steatosis; Decreased serum ALT and FGF21 levels; Reduced expression of fibrosis markers (e.g., Timp2). | |
| Hsd17b13 ASO | CDAHFD-induced fibrosis mouse model | Dose-dependent gene knockdown (up to 98%); Decreased hepatic steatosis. | |
| INI-678 (inhibitor) | In vitro 3D liver-on-a-chip model | Decreased α-SMA by 35.4%; Decreased Collagen Type 1 by 42.5%. |
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in NAFLD
The following diagram illustrates the proposed signaling pathway of HSD17B13 in the context of NAFLD and the point of intervention for inhibitors like this compound.
Caption: Proposed signaling pathway of HSD17B13 in NAFLD pathogenesis.
Preclinical Workflow for HSD17B13 Inhibitor Characterization
The diagram below outlines a typical workflow for the preclinical evaluation of an HSD17B13 inhibitor.
Caption: General experimental workflow for preclinical NAFLD studies.
Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween-20)
-
Substrate: Estradiol or Retinol
-
Cofactor: NAD+
-
Test compound (e.g., this compound) dissolved in DMSO
-
NADH detection reagent (e.g., NAD(P)H-Glo™)
-
384-well or 1536-well assay plates
Procedure:
-
Dispense serial dilutions of the test compound into the wells of the assay plate.
-
Add a solution of recombinant HSD17B13 and NAD+ to each well.
-
Pre-incubate the plate for approximately 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent.
-
Measure the luminescent signal using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based HSD17B13 Activity Assay
Objective: To assess the ability of a compound to inhibit HSD17B13 activity in a cellular context.
Materials:
-
Hepatocyte-derived cell line (e.g., Huh7, HepG2) or HEK293 cells overexpressing HSD17B13.
-
Cell culture medium and supplements.
-
Test compound.
-
Substrate (e.g., retinol).
-
Lysis buffer.
-
Analytical method for product quantification (e.g., HPLC or LC-MS/MS).
Procedure:
-
Plate the HSD17B13-expressing cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Add the substrate to the cell culture medium and incubate for a defined period.
-
Wash the cells and lyse them.
-
Quantify the amount of product (e.g., retinaldehyde, retinoic acid) formed using HPLC or LC-MS/MS.
-
Determine the cellular IC50 value by plotting product formation against the compound concentration.
In Vivo Efficacy Study in a Diet-Induced NAFLD/NASH Mouse Model
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor on hepatic steatosis, inflammation, and fibrosis.
Materials:
-
Male C57BL/6J mice.
-
High-Fat Diet (HFD), Western Diet (WD), or Choline-Deficient, L-Amino Acid-defined (CDAA) diet.
-
Test inhibitor formulated for in vivo administration.
-
Standard laboratory equipment for animal handling, dosing, and sample collection.
-
Reagents for biochemical assays, histology, and molecular analysis.
Procedure:
-
Acclimatization and Diet Induction: Acclimatize mice for one week. Induce NAFLD/NASH by feeding them a specialized diet for a specified period (e.g., 16 weeks for WD).
-
Group Allocation and Treatment: Randomize mice into treatment groups (vehicle control and inhibitor groups). Administer the inhibitor or vehicle daily via a suitable route (e.g., oral gavage) for a defined treatment period (e.g., 8 weeks).
-
Monitoring: Monitor body weight, food intake, and the general health of the animals throughout the study.
-
Terminal Sample Collection: At the end of the treatment period, collect blood samples for serum biomarker analysis (e.g., ALT, AST). Euthanize the animals and harvest the livers.
-
Endpoint Analysis:
-
Histology: Fix a portion of the liver in formalin for H&E staining (to assess steatosis, inflammation, and ballooning) and Sirius Red or Picrosirius Red staining (for fibrosis).
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction and qRT-PCR analysis of genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Ccl2), and lipid metabolism.
-
Lipid Analysis: Snap-freeze a portion of the liver for hepatic triglyceride measurement or comprehensive lipidomics.
-
Conclusion
The inhibition of HSD17B13 represents a highly promising and genetically validated therapeutic strategy for the treatment of NAFLD and its progression to NASH. While specific data on this compound is not yet in the public domain, the wealth of preclinical data on other potent inhibitors and genetic knockdown studies strongly supports the potential of this therapeutic approach. The detailed methodologies provided herein offer a robust framework for the continued investigation and development of HSD17B13 inhibitors as a novel treatment for chronic liver diseases. Further research will be crucial to fully elucidate the therapeutic potential of this compound and other compounds in this class.
References
Hsd17B13-IN-5: A Technical Guide to its Role and Effects on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases. This has spurred the development of small molecule inhibitors to mimic this protective effect. Hsd17B13-IN-5 is a potent inhibitor of HSD17B13. This technical guide provides a comprehensive overview of the mechanism of action of HSD17B13, the role of its inhibition in lipid metabolism, and detailed experimental protocols for the evaluation of inhibitors like this compound. Due to the limited publicly available data on this compound, data from other well-characterized HSD17B13 inhibitors are included as representative examples.
Introduction to HSD17B13 and its Role in Lipid Metabolism
HSD17B13 is a member of the 17-beta hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1] Its expression is significantly upregulated in the livers of patients with NAFLD.[1] HSD17B13 is localized to the surface of lipid droplets in hepatocytes and is implicated in the regulation of hepatic lipid metabolism.[1] Overexpression of HSD17B13 in preclinical models promotes the accumulation of lipid droplets, a key feature of hepatic steatosis.[1]
The enzymatic activity of HSD17B13 includes the conversion of retinol to retinaldehyde.[2] Loss-of-function genetic variants of HSD17B13 are associated with protection against the progression of NAFLD to more severe conditions like NASH, fibrosis, and hepatocellular carcinoma. This protective effect is thought to be related to alterations in retinoid and lipid metabolism, which in turn may reduce inflammation and fibrosis.
This compound: A Potent Inhibitor of HSD17B13
This compound is a small molecule inhibitor of the HSD17B13 enzyme. While detailed studies on its effects on lipid metabolism are not extensively published, its high potency makes it a valuable tool for investigating the therapeutic potential of HSD17B13 inhibition.
Quantitative Data
Publicly available quantitative data for this compound is limited. The following table summarizes the available inhibitory constant.
| Compound | Parameter | Value | Substrate | Source |
| This compound | Ki | ≤ 50 nM | Estradiol |
For the purpose of providing a comprehensive overview, the following table includes data from other representative HSD17B13 inhibitors.
| Compound/Inhibitor | Assay Type | Potency (IC50/Ki) | Key Findings on Lipid Metabolism | Source |
| BI-3231 | Enzymatic (Human HSD17B13) | IC50: 1 nM, Ki: 0.7 nM | Reduces triglyceride accumulation in hepatocytes under lipotoxic conditions. | |
| INI-822 | Enzymatic (Human HSD17B13) | Low nM potency | Preclinical data not publicly detailed. | |
| Hsd17b13 ASO | In vivo (CDAHFD mouse model) | 80-98% knockdown | Decreased hepatic steatosis. | |
| shRNA-mediated knockdown | In vivo (High-fat diet obese mice) | Not applicable | Markedly improved hepatic steatosis. |
Signaling Pathways
The expression of HSD17B13 is regulated by key transcription factors involved in hepatic lipid homeostasis. The liver X receptor α (LXRα), when activated by oxysterols, induces the expression of sterol regulatory element-binding protein-1c (SREBP-1c). SREBP-1c then directly binds to the promoter of the HSD17B13 gene, leading to its transcription. This creates a feed-forward loop where conditions of excess lipids can increase HSD17B13 expression, potentially exacerbating lipid accumulation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize HSD17B13 inhibitors. While these protocols are not specific to this compound due to a lack of public data, they represent standard procedures in the field.
In Vitro HSD17B13 Enzymatic Assay
This biochemical assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of purified HSD17B13. The assay measures the conversion of a substrate, such as estradiol, and the concomitant production of NADH.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound or other test compounds
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
NAD(P)H-Glo™ Detection Reagent
-
384-well white, opaque assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Assay Plate Setup: Add 5 µL of the diluted compound or vehicle control (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add 5 µL of diluted HSD17B13 enzyme solution to each well. Incubate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a substrate/cofactor mix of β-estradiol and NAD+ in Assay Buffer. Add 10 µL of this mix to each well to start the reaction.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Detection: Add 20 µL of NAD(P)H-Glo™ Detection Reagent to each well. Incubate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Lipid Accumulation Assay
This assay assesses the effect of an HSD17B13 inhibitor on lipid accumulation in a cellular model of steatosis.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fatty acid solution (e.g., mixture of oleic and palmitic acids)
-
This compound or other test inhibitor
-
Oil Red O staining solution or BODIPY™ 493/503 fluorescent dye
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 10% formalin)
-
Microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Induction of Steatosis: Treat the cells with a fatty acid solution to induce lipid droplet formation for 24-48 hours.
-
Inhibitor Treatment: Co-treat the cells with the fatty acid solution and various concentrations of the HSD17B13 inhibitor. Include a vehicle control.
-
Staining for Neutral Lipids (Oil Red O): a. Wash cells with PBS and fix with 10% formalin. b. Stain with Oil Red O solution. c. Wash to remove excess stain. d. Visualize lipid droplets under a microscope. For quantification, elute the stain and measure absorbance.
-
Staining for Neutral Lipids (BODIPY™): a. Wash cells with PBS. b. Stain with BODIPY™ 493/503 working solution. c. Optionally, fix the cells and counterstain nuclei with DAPI. d. Acquire images using a fluorescence microscope or high-content imaging system.
-
Data Analysis: Quantify the number and size of lipid droplets per cell using image analysis software.
Conclusion
This compound is a potent inhibitor of HSD17B13, a genetically validated target for the treatment of NAFLD and other chronic liver diseases. The inhibition of HSD17B13 is expected to modulate hepatic lipid metabolism, thereby reducing the progression of liver disease. While specific data on the effects of this compound on lipid metabolism are not yet widely available, the protocols and data for other representative inhibitors provide a strong framework for its preclinical evaluation. Further research into the precise molecular mechanisms of HSD17B13 and the in vivo efficacy of its inhibitors will be crucial for the development of novel therapies for steatotic liver diseases.
References
The Therapeutic Potential of Hsd17B13-IN-5: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel Inhibitor Targeting Non-alcoholic Steatohepatitis (NASH) and Other Chronic Liver Diseases
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for metabolic dysfunction-associated steatohepatitis (MASH), formerly non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[1] Genetic studies have consistently demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a significantly reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2][3][4] This strong human genetic validation has catalyzed the development of therapeutic agents aimed at inhibiting HSD17B13 activity. Hsd17B13-IN-5 is a potent inhibitor of HSD17B13 with a Ki value of ≤ 50 nM for the estradiol substrate. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing the underlying mechanism of action, preclinical rationale, and key experimental methodologies for its evaluation.
Introduction: The Role of HSD17B13 in Liver Disease
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids. Primarily localized to lipid droplets within hepatocytes, its expression is significantly upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD). While its precise physiological substrates are still under investigation, HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.
The overexpression of HSD17B13 is associated with an increase in the number and size of lipid droplets in hepatocytes, suggesting a role in lipid accumulation and the development of steatosis. The protective effect of loss-of-function variants of HSD17B13 has provided a strong therapeutic hypothesis: inhibiting HSD17B13 activity may replicate this protective phenotype and offer a novel treatment for chronic liver diseases.
This compound: A Potent Inhibitor of HSD17B13
This compound (also referred to as Compound 96) is a small molecule inhibitor of HSD17B13. Preclinical data for this compound and other inhibitors of HSD17B13 show promise in mitigating the progression of liver disease.
Data Presentation: In Vitro Potency
Quantitative data for this compound and other exemplary HSD17B13 inhibitors are summarized below. This table facilitates a comparative analysis of their in vitro potency.
| Compound | Target | Assay Type | Substrate | Potency (Ki/IC50) | Reference |
| This compound | HSD17B13 | LCMS | Estradiol | Ki ≤ 50 nM | |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | IC50 = 1.4 nM | |
| BI-3231 | Human HSD17B13 | Enzymatic | Leukotriene B4 (LTB4) | IC50 = 2.4 nM | |
| Compound 32 | Human HSD17B13 | Enzymatic | Estradiol | IC50 = 2.5 nM | |
| Compound 32 | Human HSD17B13 | Enzymatic | Leukotriene B4 (LTB4) | IC50 = 7.6 nM |
Mechanism of Action
The primary mechanism of action for HSD17B13 inhibitors like this compound is the direct binding to the enzyme's active site, which prevents the catalytic conversion of its substrates. This inhibition is hypothesized to mitigate the downstream pathological effects associated with HSD17B13 activity in the liver. By blocking the enzyme, these inhibitors are expected to modulate key cellular pathways implicated in the progression of liver disease, including lipid metabolism and inflammatory signaling.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway of HSD17B13 in the context of liver disease and the intervention point for inhibitors.
Caption: Proposed signaling pathway of HSD17B13 in liver disease.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of HSD17B13 inhibitors. The following sections describe key methodologies.
HSD17B13 Enzymatic Assay (In Vitro Potency)
This assay directly measures an inhibitor's ability to block the enzymatic activity of purified HSD17B13 protein.
Objective: To determine the in vitro potency (IC50) of an inhibitor against HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Test compound (e.g., this compound)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Detection reagent for NADH (e.g., NAD-Glo)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Inhibitor Addition: Add a small volume (e.g., 100 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Incubation: Add the recombinant HSD17B13 enzyme to the wells and pre-incubate with the compound.
-
Reaction Initiation: Prepare a substrate mix containing the substrate (e.g., estradiol) and NAD+ in assay buffer. Initiate the enzymatic reaction by adding the substrate mix to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the NADH detection reagent. Incubate for a further 30-60 minutes to allow the luminescent signal to develop.
-
Data Analysis: Measure luminescence and calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Experimental Workflow Diagram
Caption: General experimental workflow for IC50 determination.
Cellular HSD17B13 Target Engagement Assay
This assay measures the ability of a compound to inhibit HSD17B13 activity within a cellular context.
Objective: To determine the cellular IC50 of an inhibitor.
Cell Line: A human hepatocyte cell line (e.g., HepG2) overexpressing HSD17B13.
Procedure:
-
Cell Culture: Culture the cells in an appropriate medium.
-
Compound Treatment: Treat the cells with various concentrations of the test compound.
-
Substrate Addition: Add a suitable substrate, such as all-trans-retinol, to the culture medium.
-
Metabolite Extraction: After incubation, lyse the cells and extract the metabolites.
-
Quantification: Quantify the formation of the product (e.g., all-trans-retinal) using methods like mass spectrometry.
-
Data Analysis: Determine the cellular IC50 value.
Preclinical Development and Therapeutic Rationale
The development of HSD17B13 inhibitors is guided by the strong genetic evidence of its role in liver disease. Preclinical research focuses on two main strategies: small molecule inhibitors like this compound and RNA interference (RNAi) therapeutics. Preclinical studies have successfully demonstrated that inhibiting HSD17B13 can lead to anti-fibrotic effects and positive changes in lipid metabolism.
Logical Relationship Diagram
Caption: Logical flow from genetic validation to therapeutic outcome.
Conclusion
This compound represents a promising small molecule inhibitor in a class of therapeutics with strong genetic validation for the treatment of NASH and other chronic liver diseases. The inhibition of HSD17B13 is a scientifically robust strategy to potentially halt the progression of liver damage. Further preclinical and clinical evaluation of potent and selective inhibitors like this compound is warranted to translate the genetic insights into a novel therapy for patients with liver disease.
References
Hsd17B13-IN-5 as a Chemical Probe for HSD17B13 Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a significant therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] Genetic studies have demonstrated a strong correlation between loss-of-function variants in the HSD17B13 gene and a decreased risk of developing severe liver pathologies.[2][3][4][5] This has catalyzed the development of chemical probes to elucidate the biological functions of HSD17B13 and to validate its role in disease progression. Hsd17B13-IN-5 is an inhibitor of HSD17B13. This guide provides a comprehensive overview of this compound, contextualized with data from other well-characterized HSD17B13 inhibitors, and offers detailed experimental protocols and visualizations to facilitate further research.
While detailed characterization of this compound is not extensively available in public literature, this guide leverages data from extensively studied probes like BI-3231 to provide a framework for its application and evaluation.
Introduction to HSD17B13
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. It is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids. The precise physiological substrates and functions of HSD17B13 are still under active investigation, though it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde. Notably, HSD17B13 expression is upregulated in patients with NAFLD.
This compound: A Novel Chemical Probe
This compound (also known as Compound 96) has been identified as an inhibitor of HSD17B13. Chemical probes like this compound are crucial for dissecting the enzymatic function of HSD17B13 and its role in the pathways leading to chronic liver disease.
Quantitative Data
The available quantitative data for this compound is summarized below. For a comparative perspective, data for the well-characterized probe BI-3231 and another potent inhibitor, Compound 32, are also included.
| Compound | Target | Assay | Potency (Ki) | Potency (IC50) | Reference |
| This compound | HSD17B13 | Estradiol Substrate LCMS | ≤ 50 nM | Not Reported | |
| BI-3231 | Human HSD17B13 | Enzymatic Assay | <10 nM | 1.4 nM (Estradiol), 2.4 nM (LTB4) | |
| Compound 32 | Human HSD17B13 | Not Specified | Not Reported | 2.5 nM |
Selectivity Profile
A critical aspect of a chemical probe is its selectivity. While specific selectivity data for this compound is not publicly available, the profile of BI-3231 highlights the desired characteristics of a selective HSD17B13 inhibitor.
| Target | BI-3231 IC50 / Ki | Selectivity vs. hHSD17B13 | Reference |
| Human HSD17B13 | Ki: <10 nM | - | |
| Human HSD17B11 | >10,000 nM | >1000-fold |
Signaling Pathways and Experimental Workflows
To understand the context in which this compound acts, it is essential to visualize the relevant biological pathways and the workflows used to characterize inhibitors.
Caption: Proposed HSD17B13 signaling in liver disease.
Caption: A typical workflow for HSD17B13 chemical probe development.
Experimental Protocols
Detailed methodologies are crucial for the validation and application of a chemical probe. The following are generalized protocols based on established methods for HSD17B13 inhibitor characterization.
Recombinant HSD17B13 Expression and Purification
-
Objective: To produce purified, active HSD17B13 enzyme for biochemical assays.
-
Methodology:
-
Expression System: Human HSD17B13 is expressed in Sf9 insect cells using a baculoviral expression system. The construct typically includes an N-terminal affinity tag (e.g., His6) for purification.
-
Cell Culture and Infection: Sf9 cells are grown in suspension to a density of 2-3 x 10⁶ cells/mL and infected with the HSD17B13-baculovirus at a multiplicity of infection (MOI) of 1-2.
-
Harvesting: Cells are harvested 48-72 hours post-infection by centrifugation.
-
Purification: The cell pellet is lysed, and the recombinant protein is purified using metal affinity and size exclusion chromatography.
-
In Vitro HSD17B13 Enzymatic Assay
-
Objective: To determine the in vitro potency (IC50) of this compound.
-
Methodology:
-
Reaction Setup: In a 384-well plate, combine the assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20), NAD+, and serial dilutions of this compound.
-
Enzyme Addition: Add purified recombinant human HSD17B13 enzyme and pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding a substrate such as estradiol or leukotriene B4 (LTB4).
-
Incubation: Incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period.
-
Detection: Stop the reaction and measure the formation of the product (e.g., estrone) or the consumption of NADH. NADH levels can be quantified using a luciferase-based detection reagent (e.g., NAD-Glo™), which generates a luminescent signal.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular HSD17B13 Activity Assay
-
Objective: To confirm that this compound inhibits HSD17B13 within a cellular context.
-
Methodology:
-
Cell Line: Use a human cell line (e.g., HEK293 or HepG2) engineered to overexpress human HSD17B13.
-
Cell Plating and Treatment: Seed the cells in a multi-well plate. After adherence, treat the cells with serially diluted this compound for 1-2 hours.
-
Substrate Addition: Add a cell-permeable substrate (e.g., all-trans-retinol) and cofactor to the culture medium.
-
Incubation and Lysis: Incubate for a defined period (e.g., 4-8 hours), then harvest and lyse the cells.
-
Product Quantification: Quantify the product of the enzymatic reaction in the cell lysates using LC-MS/MS or a specific detection reagent.
-
Data Analysis: Determine the cellular IC50 by plotting the inhibition of product formation against the compound concentration.
-
Thermal Shift Assay (nanoDSF)
-
Objective: To confirm direct binding of this compound to the HSD17B13 protein.
-
Methodology:
-
Sample Preparation: Mix the purified HSD17B13 protein with this compound and NAD+ in an appropriate buffer. A DMSO control is run in parallel.
-
Thermal Denaturation: Apply a thermal ramp to denature the protein using a nanoDSF instrument.
-
Fluorescence Monitoring: Monitor the change in the intrinsic fluorescence of the protein as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in the Tm in the presence of the compound compared to the control indicates direct binding and stabilization of the protein.
-
Conclusion
This compound represents a valuable tool for the investigation of HSD17B13, a genetically validated and promising therapeutic target for chronic liver diseases. While comprehensive data for this compound is still emerging, the established methodologies and comparative data from well-characterized probes like BI-3231 provide a robust framework for its scientific application. Rigorous characterization of its potency, selectivity, and cellular activity, following the protocols outlined in this guide, will be essential to fully establish its utility as a chemical probe for elucidating the complex biology of HSD17B13.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Hsd17B13-IN-5: A Technical Guide to Enzymatic Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the enzymatic inhibition kinetics of Hsd17B13-IN-5, a known inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver that has emerged as a significant therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of disease progression, providing a strong rationale for the development of small molecule inhibitors.[1][2][3]
This document synthesizes available quantitative data for this compound and other relevant inhibitors, presents a representative, detailed experimental protocol for inhibitor characterization, and visualizes key signaling pathways and experimental workflows.
Quantitative Data on HSD17B13 Inhibition
The inhibitory activity of this compound has been characterized, revealing it to be a potent inhibitor of the HSD17B13 enzyme. While extensive kinetic data for this compound is not publicly available, the reported inhibition constant (Ki) provides a key metric of its potency. For comparative purposes, the inhibitory activities of other known HSD17B13 inhibitors are also presented.
Table 1: Enzymatic Inhibition Data for this compound
| Inhibitor | Parameter | Value | Substrate | Assay Method | Reference |
| This compound | Ki | ≤ 50 nM | Estradiol | LCMS |
Table 2: Comparative Inhibition Data for Selected HSD17B13 Inhibitors
| Inhibitor | Parameter | Value | Assay Type | Substrate | Reference |
| BI-3231 | Ki | <10 nM | Biochemical | Not Specified | |
| BI-3231 | IC50 | 11 ± 5 nM | Cellular (HEK293) | Estradiol | |
| Hsd17B13-IN-23 | IC50 | < 0.1 µM | Not Specified | Estradiol | |
| Hsd17B13-IN-23 | IC50 | < 1 µM | Not Specified | Leukotriene B3 | |
| Hsd17B13-IN-102 | IC50 | 0.1 µM | Not Specified | Estradiol | |
| INI-678 | IC50 | ≤ 0.1 µM | Not Specified | Not Specified | |
| Pfizer Compound 1 | IC50 | 200 nM | Biochemical | β-estradiol |
HSD17B13 Signaling and Mechanism of Inhibition
HSD17B13 is localized to the surface of lipid droplets within hepatocytes and is involved in hepatic lipid and retinol metabolism. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis. The enzyme catalyzes the NAD+-dependent conversion of substrates like retinol to retinaldehyde. By inhibiting HSD17B13, compounds like this compound are hypothesized to disrupt this pathway, thereby reducing the accumulation of lipotoxic species and mitigating the progression of liver disease.
Experimental Protocols
While the specific protocol for determining the Ki of this compound is not publicly detailed, a representative biochemical enzyme inhibition assay can be constructed based on established methods for other HSD17B13 inhibitors. This protocol is designed to determine the in vitro potency (IC50) of an inhibitor by measuring the production of NADH.
Biochemical Enzyme Inhibition Assay (NADH Detection Method)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified recombinant human HSD17B13 enzyme.
2. Materials:
-
Enzyme: Purified recombinant human HSD17B13 protein
-
Test Compound: this compound or other inhibitors
-
Substrate: β-estradiol or all-trans-retinol
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Detection Reagent: NAD(P)H-Glo™ Detection System or similar luminescence-based NADH detection kit
-
Hardware: 384-well white, opaque assay plates; multichannel pipettes; plate reader capable of luminescence detection
3. Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO, typically starting from a 10 mM stock.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50-100 nL) of the diluted compound solutions and DMSO (for vehicle controls) into the wells of a 384-well assay plate.
-
Enzyme and Cofactor Addition: Prepare a master mix of HSD17B13 enzyme and NAD+ in assay buffer. Add this mix to the wells containing the compounds. Typical final concentrations are 50-100 nM for the enzyme and ~500 µM for NAD+.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of the substrate (e.g., 15 µM β-estradiol) in assay buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Signal Detection:
-
Stop the reaction and initiate signal generation by adding an equal volume of the NAD(P)H-Glo™ detection reagent to each well.
-
Incubate the plate at room temperature for an additional 60 minutes, protected from light, to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of NADH produced.
4. Data Analysis:
-
Normalization: Normalize the raw luminescence data. Use wells with enzyme but no inhibitor as the 0% inhibition control (high signal) and wells without enzyme as the 100% inhibition control (low signal).
-
Curve Fitting: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
IC50 Determination: Fit the dose-response data to a four-parameter logistic equation to calculate the IC50 value.
Experimental Workflow for Inhibitor Characterization
The discovery and characterization of a novel HSD17B13 inhibitor follows a structured workflow, from initial screening to preclinical evaluation.
This guide provides a foundational understanding of the enzymatic inhibition kinetics of this compound within the broader context of HSD17B13 inhibitor development. The provided protocols and workflows serve as a starting point for researchers aiming to design and execute experiments in this promising area of therapeutic research for chronic liver disease.
References
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-5 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro evaluation of Hsd17B13-IN-5, a potential inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genetic studies have demonstrated a link between loss-of-function variants of HSD17B13 and a decreased risk of chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), establishing it as a promising therapeutic target.[4][5] The following protocols describe biochemical and cell-based assays to characterize the inhibitory activity of this compound and similar compounds.
Data Presentation
Table 1: Quantitative Inhibitory Activity of Representative HSD17B13 Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 (µM) | Reference |
| Hsd17B13-IN-72 | HSD17B13 | Biochemical | Estradiol | < 0.1 | |
| Compound 1 | 17B-HSD13 | Biochemical | β-estradiol | 0.200 | |
| Compound 2 | 17B-HSD13 | Biochemical | β-estradiol | 0.770 |
Note: Data for this compound is not publicly available. The values presented are for other known HSD17B13 inhibitors and serve as a reference.
Signaling Pathway
HSD17B13 is an enzyme localized to lipid droplets within hepatocytes and is involved in the metabolism of steroids, fatty acids, and retinol. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c). The enzyme catalyzes the NAD+-dependent conversion of substrates like β-estradiol and retinol to their corresponding keto-forms, which produces NADH. Inhibition of HSD17B13 is expected to reduce the formation of metabolic products that may contribute to liver injury and inflammation.
Experimental Protocols
Biochemical Enzyme Inhibition Assay (Luminescence-Based)
This assay determines the in vitro potency (IC50) of this compound against purified recombinant human HSD17B13 enzyme by measuring the production of NADH.
Materials:
| Reagent | Suggested Vendor/Product |
| Recombinant Human HSD17B13 | Commercially Available |
| Assay Buffer | 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20 |
| Substrate | β-estradiol or Leukotriene B4 (LTB4) |
| Cofactor | NAD+ |
| Test Compound | This compound |
| Detection Kit | NAD(P)H-Glo™ Detection Kit (Promega) |
| Plates | White 96-well or 384-well plates |
| Plate Reader | Capable of luminescence detection |
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations.
-
Assay Plate Preparation: Add diluted compounds to the wells of the assay plate. Include positive controls (enzyme, substrate, cofactor, no inhibitor) and negative controls (no enzyme).
-
Enzyme Addition: Add the HSD17B13 enzyme solution to each well and incubate briefly.
-
Reaction Initiation: Add the substrate/cofactor mix to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time, for example, 60 minutes.
-
Detection: Add the NAD(P)H-Glo™ reagent to each well as per the manufacturer's instructions. This reagent measures the amount of NADH produced.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based HSD17B13 Activity Assay
This protocol assesses the inhibitory effect of this compound in a cellular context using hepatocyte-derived cell lines.
Materials:
| Item | Description |
| Cell Line | Huh7 or HepG2 cells (endogenously or exogenously expressing HSD17B13) |
| Culture Medium | Appropriate cell culture medium and supplements |
| Test Compound | This compound |
| Substrate | e.g., all-trans-retinol |
| Detection Method | HPLC or other suitable method to quantify substrate and product |
Procedure:
-
Cell Seeding: Seed hepatocyte-derived cells in culture plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period.
-
Substrate Addition: Add the substrate to the cell culture medium and incubate for a set duration (e.g., 6-8 hours).
-
Sample Collection: Collect the cell culture medium and/or cell lysates.
-
Quantification: Analyze the samples to quantify the amount of remaining substrate and the generated product.
-
Data Analysis: Determine the effect of this compound on substrate conversion and calculate the cellular IC50.
References
Application Notes and Protocols for Hsd17B13-IN-5 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme predominantly expressed in the liver and localized to the surface of lipid droplets.[1][2] It is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and retinoids.[3][4] Genetic studies have revealed a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[3] This protective genetic evidence has positioned HSD17B13 as a compelling therapeutic target for these conditions.
HSD17B13 catalyzes the NAD+-dependent oxidation of substrates such as β-estradiol to estrone and retinol to retinaldehyde. Its upregulation in patients with NAFLD suggests its enzymatic activity contributes to the progression of liver disease. Therefore, inhibiting HSD17B13 is a promising therapeutic strategy.
Hsd17B13-IN-5 is an inhibitor of HSD17B13 with a reported Ki value of ≤ 50 nM for the estradiol substrate. These application notes provide a detailed framework for developing a robust cell-based assay to characterize the potency and cellular activity of this compound and other novel inhibitors targeting HSD17B13.
HSD17B13 Signaling and Point of Inhibition
HSD17B13 expression is regulated by key transcription factors involved in lipid metabolism, such as the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). The enzyme's activity on lipid droplets influences the levels of bioactive lipids and retinoids, which can impact inflammatory and fibrotic pathways in the liver. This compound acts by directly inhibiting the enzymatic activity of HSD17B13, thereby blocking the conversion of its substrates and aiming to replicate the protective effects observed in individuals with loss-of-function genetic variants.
HSD17B13 Signaling and Point of Inhibition.
Data Presentation
Quantitative data from inhibitor studies should be organized for clear comparison.
Table 1: HSD17B13 Substrates and Comparative Inhibitor Potency Note: IC50 values should be compared cautiously as they can vary based on assay conditions.
| Compound Type | Name | Reported Potency (IC50 / Ki) | Substrate Used |
| Substrate | β-Estradiol | N/A | N/A |
| Substrate | Leukotriene B4 (LTB4) | N/A | N/A |
| Substrate | All-trans-retinol | N/A | N/A |
| Inhibitor | This compound | Ki ≤ 50 nM | Estradiol |
| Inhibitor | Hsd17B13-IN-23 | < 0.1 µM | Estradiol |
| Inhibitor | BI-3231 | Ki = 0.7 ± 0.2 nM | Estradiol |
| Inhibitor | INI-822 | ≤ 0.1 µM | Not Specified |
| Inhibitor | Hsd17B13-IN-45 | < 0.1 µM | Estradiol |
Table 2: Example IC50 Determination for this compound in a Cell-Based Assay
| This compound Conc. (µM) | % Inhibition (Mean ± SD, n=3) |
| 0.001 | 5.2 ± 1.1 |
| 0.01 | 15.6 ± 2.5 |
| 0.05 | 48.9 ± 4.3 |
| 0.1 | 65.1 ± 3.8 |
| 0.5 | 89.7 ± 2.1 |
| 1.0 | 95.3 ± 1.5 |
| 10.0 | 98.1 ± 0.9 |
| Calculated IC50 (µM) | ~0.055 |
Experimental Workflow
The general workflow for screening and characterizing HSD17B13 inhibitors in a cell-based format is a multi-step process designed for accuracy and reproducibility.
Experimental Workflow for HSD17B13 Inhibitor Screening.
Experimental Protocols
Table 3: Reagents and Materials
| Reagent/Material | Supplier/Source |
| HEK293 or HepG2 cells overexpressing HSD17B13 | In-house or Commercial |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco, Corning |
| Fetal Bovine Serum (FBS), Qualified | Gibco, Sigma-Aldrich |
| Penicillin-Streptomycin Solution (100X) | Gibco, Corning |
| Trypsin-EDTA (0.25%) | Gibco, Corning |
| 96-well cell culture plates, clear-bottom, black-walled | Corning, Greiner |
| This compound | MedChemExpress, etc. |
| All-trans-retinol | Toronto Research Chemicals, Sigma |
| Dimethyl Sulfoxide (DMSO), HPLC Grade | Sigma-Aldrich |
| LC-MS/MS System | Sciex, Agilent, Waters |
| MTS Reagent (e.g., CellTiter 96® AQueous One) | Promega |
Protocol 1: Cell Culture and Maintenance
-
Cell Line: Use a human cell line engineered to stably overexpress full-length human HSD17B13 (e.g., HEK293-HSD17B13) or a human liver cell line with sufficient endogenous expression (e.g., HepG2).
-
Culture Medium: Maintain cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Passage cells every 2-3 days when they reach 80-90% confluency to maintain exponential growth.
Protocol 2: HSD17B13 Cell-Based Retinol Dehydrogenase Activity Assay
This protocol quantifies the retinol dehydrogenase activity of HSD17B13 in a cellular environment.
-
Cell Seeding: a. Harvest and count HSD17B13-expressing cells. b. Resuspend cells in fresh culture medium to a density of 2 x 10^5 cells/mL. c. Seed 100 µL of the cell suspension (20,000 cells/well) into a 96-well plate. d. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution in DMSO to create a concentration range (e.g., from 10 mM down to 1 µM). c. Further dilute these stocks 1:1000 in culture medium to create the final working concentrations (e.g., 10 µM to 1 nM). The final DMSO concentration should be ≤ 0.1%. d. Include a vehicle control (medium with 0.1% DMSO) and a no-enzyme control (parental cells lacking HSD17B13 expression). e. Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells. f. Pre-incubate the plate for 1-2 hours at 37°C.
-
Substrate Addition and Enzymatic Reaction: a. Prepare a stock solution of all-trans-retinol in ethanol. b. Dilute the all-trans-retinol in culture medium to a final working concentration of 2-5 µM. The final ethanol concentration should be ≤ 0.5% (v/v). c. Add the retinol-containing medium to the wells. d. Incubate the cells for 6-8 hours at 37°C.
-
Sample Preparation and Analysis: a. Following incubation, collect the cell culture supernatant or lyse the cells. b. Perform a protein precipitation step (e.g., with acetonitrile) to remove proteins. c. Centrifuge to pellet the precipitate and transfer the supernatant for analysis. d. Quantify the amount of retinaldehyde (the product) using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Protocol 3: Data Analysis
-
Calculate Percent Inhibition: a. Use the retinaldehyde signal measured by LC-MS/MS. b. The percent inhibition for each inhibitor concentration is calculated as follows: % Inhibition = (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background)) * 100
-
Signal_Inhibitor: Signal from HSD17B13-expressing cells treated with the inhibitor.
-
Signal_Vehicle: Signal from HSD17B13-expressing cells treated with DMSO vehicle (0% inhibition control).
-
Signal_Background: Signal from parental cells without HSD17B13 (100% inhibition control).
-
-
Determine IC50 Value: a. Plot the percent inhibition against the logarithm of the inhibitor concentration. b. Fit the data using a four-parameter logistic (sigmoidal dose-response) curve in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 4: Cell Viability Assay (MTS)
It is crucial to assess whether the observed inhibition is due to a direct effect on the enzyme and not compound-induced cytotoxicity.
-
Assay Setup: Seed and treat cells with this compound at the same concentrations and for the same duration as the primary activity assay (Protocol 2).
-
MTS Reagent Addition: After the treatment period, add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-3 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Calculate the percent cell viability relative to the vehicle-treated control cells. A significant decrease in viability at active concentrations may indicate cytotoxicity.
References
Application Notes and Protocols for Hsd17B13-IN-5 in Primary Human Hepatocytes
Disclaimer: Information regarding the specific inhibitor "Hsd17B13-IN-5" is not extensively available in public literature. Therefore, these application notes and protocols are based on the established mechanism of action of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) and the reported effects of well-characterized, potent, and selective HSD17B13 inhibitors, such as BI-3231, which will be used as a representative compound.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is an enzyme predominantly expressed in the liver, where it is localized to the surface of lipid droplets within hepatocytes.[1][2][3] Its expression is significantly increased in patients with non-alcoholic fatty liver disease (NAFLD).[3][4] Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This makes HSD17B13 a compelling therapeutic target for chronic liver diseases.
This compound is a small molecule inhibitor designed to target the enzymatic activity of HSD17B13. By inhibiting this enzyme, this compound is expected to reduce lipid accumulation, mitigate lipotoxicity, and potentially prevent the progression of liver disease. These notes provide detailed protocols for using this compound in primary human hepatocytes to study its effects on lipid metabolism and cellular health.
Mechanism of Action and Signaling Pathway
HSD17B13 plays a central role in hepatic lipid homeostasis. Its expression is regulated by the liver X receptor-α (LXR-α) through the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis. HSD17B13 then promotes the maturation of SREBP-1c, establishing a positive feedback loop that enhances the accumulation of lipids in hepatocytes. The enzyme possesses retinol dehydrogenase activity, converting retinol to retinaldehyde.
Inhibition of HSD17B13 with a compound like this compound is expected to break this lipogenic cycle. Furthermore, HSD17B13 activity has been linked to pro-inflammatory signaling and the activation of hepatic stellate cells (HSCs), the primary drivers of liver fibrosis, through pathways involving transforming growth factor-beta 1 (TGF-β1). Therefore, its inhibition may also exert anti-inflammatory and anti-fibrotic effects.
References
Application Notes and Protocols for Hsd17B13-IN-5 in the Study of Liver Fibrosis In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target for nonalcoholic steatohepatitis (NASH) and liver fibrosis.[1] Compelling human genetic evidence has demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of developing progressive liver diseases, including fibrosis and cirrhosis.[1][2][3] This has led to the development of small molecule inhibitors, such as Hsd17B13-IN-5, designed to replicate this protective genetic effect.
These application notes provide a comprehensive overview of the use of this compound for in vivo studies of liver fibrosis, including its mechanism of action, detailed experimental protocols, and data presentation guidelines. While specific preclinical data for this compound is not extensively available in the public domain, the following protocols and data are based on the broader class of HSD17B13 inhibitors and established preclinical models.
Mechanism of Action
The precise mechanism by which HSD17B13 contributes to liver fibrosis is an active area of investigation, with several interconnected pathways implicated. HSD17B13 is known to be involved in the metabolism of steroids, lipids, and retinols.[4] Its inhibition is thought to confer protection against liver fibrosis through several potential mechanisms:
-
Modulation of Lipid Metabolism: HSD17B13 is associated with lipid droplets and its expression is upregulated in patients with non-alcoholic fatty liver disease (NAFLD). It is believed to play a role in lipogenesis through a positive feedback loop involving the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). Inhibition of HSD17B13 may disrupt this cycle, leading to reduced lipid accumulation and lipotoxicity, which are key drivers of liver inflammation and fibrosis.
-
Inhibition of Pyrimidine Catabolism: Recent studies have revealed a link between the protective effects of HSD17B13 loss-of-function and the inhibition of pyrimidine catabolism. By inhibiting HSD17B13, compounds like this compound may mimic this effect, preventing the depletion of hepatic pyrimidines and thereby protecting against fibrosis.
-
Reduced Activation of Hepatic Stellate Cells (HSCs): The production of pro-inflammatory lipids and dysregulation of retinoid metabolism by HSD17B13 may lead to the activation of HSCs, the primary cell type responsible for collagen deposition in the liver. Inhibition of HSD17B13 is expected to reduce the levels of these signaling molecules, thus mitigating HSC activation and fibrosis.
Signaling Pathways and Experimental Workflow
To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided.
Caption: Proposed signaling pathways of HSD17B13 in liver fibrosis.
Caption: General experimental workflow for in vivo studies.
Data Presentation
A clear and concise presentation of quantitative data is essential for the evaluation of this compound's efficacy. The following tables provide a template for summarizing key findings from in vivo studies.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 | Ki | Selectivity |
|---|---|---|---|---|
| This compound | Human HSD17B13 | Data to be determined | Data to be determined | Data to be determined |
| BI-3231 | Human HSD17B13 | 1 nM | 0.7 nM | >10,000-fold vs. HSD17B11 |
| HSD17B13-IN-31 | Human HSD17B13 | 2.5 nM | Not Reported | Highly Selective |
Note: Data for BI-3231 and HSD17B13-IN-31 are provided as representative examples of potent and selective inhibitors.
Table 2: Summary of In Vivo Efficacy in a Diet-Induced NASH Model
| Treatment Group | Dose (mg/kg) | Administration Route | Liver Fibrosis (Sirius Red, % area) | Hepatic Hydroxyproline (µg/g) | ALT (U/L) | AST (U/L) |
|---|---|---|---|---|---|---|
| Control Diet + Vehicle | - | Oral Gavage | ||||
| NASH Diet + Vehicle | - | Oral Gavage | ||||
| NASH Diet + this compound | Low Dose | Oral Gavage |
| NASH Diet + this compound | High Dose | Oral Gavage | | | | |
Experimental Protocols
The following are detailed protocols for commonly used in vivo models of liver fibrosis to assess the efficacy of this compound.
Protocol 1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This model is widely used to induce acute and chronic liver injury and fibrosis.
-
Materials:
-
Carbon Tetrachloride (CCl4)
-
Corn oil or Olive oil
-
8-10 week old C57BL/6 mice
-
Syringes and needles for intraperitoneal (i.p.) injection
-
This compound
-
Vehicle for dosing (e.g., 0.5% methylcellulose with 0.1% Tween 80)
-
-
Procedure:
-
Fibrosis Induction: Prepare a 10% (v/v) solution of CCl4 in corn oil. Administer the CCl4 solution to mice via i.p. injection at a dose of 1-2 mL/kg body weight, twice weekly for 4-8 weeks to establish fibrosis.
-
This compound Administration:
-
Formulation: Prepare this compound in a suitable vehicle.
-
Dosing: Administer this compound at various dose levels (e.g., 10, 30, 100 mg/kg) via oral gavage daily. A vehicle control group should be included.
-
Treatment Period: Treatment can be prophylactic (starting with CCl4 administration) or therapeutic (after fibrosis is established). A typical treatment duration is 2-4 weeks.
-
-
Endpoint Analysis: At the end of the study, collect blood and liver tissue for analysis as described in the "Endpoint Analysis" section below.
-
Protocol 2: Diet-Induced NASH and Fibrosis Model
This model more closely mimics the metabolic dysfunction associated with human NASH.
-
Materials:
-
Choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) or Gubra-Amylin NASH (GAN) diet.
-
Male C57BL/6J mice, 8-10 weeks old.
-
This compound.
-
Vehicle for dosing.
-
-
Procedure:
-
Model Induction: Feed mice the CDAAHF or GAN diet for 8-28 weeks to induce NASH and significant liver fibrosis. A control group should receive a standard chow diet.
-
This compound Administration:
-
Randomize mice into experimental groups (e.g., Control Diet + Vehicle, NASH Diet + Vehicle, NASH Diet + this compound at various doses).
-
Administer this compound or vehicle daily via oral gavage.
-
-
Endpoint Analysis: After the treatment period, perform the endpoint analyses detailed below.
-
Endpoint Analysis
A comprehensive evaluation of the anti-fibrotic effects of this compound should include the following assessments:
-
Histological Analysis of Fibrosis:
-
Fix liver tissue in 10% neutral buffered formalin.
-
Embed in paraffin and prepare 5 µm sections.
-
Stain with Sirius Red or Masson's Trichrome to visualize and quantify collagen deposition.
-
Quantify the fibrotic area using image analysis software.
-
-
Hepatic Hydroxyproline Content:
-
Hydroxyproline is a major component of collagen, and its measurement provides a quantitative assessment of total collagen content in the liver.
-
Hydrolyze a portion of the liver tissue and measure hydroxyproline content using a commercially available colorimetric assay kit.
-
-
Gene Expression Analysis:
-
Isolate total RNA from liver tissue.
-
Perform quantitative real-time PCR (qPCR) to measure the expression of key pro-fibrotic genes, such as Acta2 (α-SMA), Col1a1 (Collagen type I alpha 1), and Timp1 (Tissue inhibitor of metalloproteinase 1).
-
-
Serum Biomarkers of Liver Injury:
-
Collect blood at the time of sacrifice and separate the serum.
-
Measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits to assess liver damage.
-
Conclusion
The inhibition of HSD17B13 represents a genetically validated and highly promising therapeutic strategy for the treatment of liver fibrosis. The protocols and guidelines presented here provide a robust framework for the in vivo evaluation of this compound. A thorough investigation using these methods will be crucial in determining the therapeutic potential of this compound for patients with chronic liver disease.
References
Application Notes and Protocols for Dose-Response Studies of HSD17B13 Inhibitors in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "Hsd17B13-IN-5" is not publicly available. The following application notes and protocols are a synthesis of publicly available information on various small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) and are intended to serve as a comprehensive guide for designing and conducting dose-response studies for this class of compounds.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have demonstrated a strong correlation between loss-of-function variants in the HSD17B13 gene and a decreased risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][3] This protective genetic evidence has established HSD17B13 as a promising therapeutic target for these conditions.[1] Consequently, the development of small molecule inhibitors targeting HSD17B13 is an active area of research.
These application notes provide detailed methodologies for conducting dose-response studies of HSD17B13 inhibitors in cell culture to determine their potency, cellular activity, and potential cytotoxicity.
HSD17B13 Signaling and Mechanism of Action
HSD17B13 is involved in hepatic lipid and retinol metabolism. Its expression can be regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis. The enzyme catalyzes the conversion of retinol to retinaldehyde. Dysregulation of retinoid and lipid metabolism is implicated in liver inflammation and fibrosis. Recent studies suggest HSD17B13 may also play a role in inflammatory signaling, potentially through the biosynthesis of platelet-activating factor (PAF), which can activate the PAF receptor and downstream STAT3 signaling. Inhibition of HSD17B13 is expected to modulate these pathways, thereby reducing liver injury.
Figure 1: Simplified HSD17B13 signaling pathway and point of inhibition.
Experimental Protocols
A generalized workflow for evaluating HSD17B13 inhibitors involves determining enzymatic inhibition, assessing cellular activity, and ruling out cytotoxicity to establish a therapeutic window.
Figure 2: Generalized workflow for in vitro evaluation of HSD17B13 inhibitors.
Protocol 1: Cell-Based HSD17B13 Enzymatic Activity Assay
This protocol assesses the inhibitor's ability to penetrate cells and engage its target. The assay measures the conversion of retinol to retinaldehyde.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2, Huh7) or HEK293 cells overexpressing HSD17B13.
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
HSD17B13 inhibitor stock solution (e.g., 10 mM in DMSO).
-
Substrate: Retinol.
-
Cofactor: NAD+.
-
96-well cell culture plates.
-
Detection reagents for retinaldehyde or NADH.
Procedure:
-
Cell Seeding: Seed cells (e.g., 2 x 10⁴ HepG2 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the HSD17B13 inhibitor in culture medium. A typical concentration range is 0.1 nM to 100 µM. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.5%).
-
Compound Treatment: Remove the culture medium and add the diluted inhibitor to the respective wells. Incubate for a predetermined period (e.g., 24 hours).
-
Enzymatic Reaction: After treatment, lyse the cells. Initiate the enzymatic reaction by adding a mixture of retinol and NAD+. Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Detection: Stop the reaction and measure the formation of the product (retinaldehyde or NADH) using a suitable detection method, such as LC-MS/MS or a luminescence-based assay.
-
Data Analysis: Calculate the percentage of HSD17B13 activity relative to the vehicle-treated control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
Protocol 2: Cytotoxicity Assay
It is critical to assess whether the inhibitor exhibits cytotoxic effects at concentrations that inhibit HSD17B13 activity.
Materials:
-
Hepatocyte cell line (e.g., HepG2).
-
96-well plates.
-
HSD17B13 inhibitor.
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. The incubation period for cytotoxicity can be extended (e.g., 24 to 48 hours).
-
Viability Assessment: After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Assay: Measures ATP levels as an indicator of cell viability.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the inhibitor concentration to determine the 50% cytotoxic concentration (CC₅₀).
Protocol 3: Downstream Functional Assay (Lipid Accumulation)
This assay evaluates the functional consequence of HSD17B13 inhibition on lipid accumulation, a key feature of NAFLD.
Materials:
-
HepG2 cells.
-
Palmitic acid.
-
HSD17B13 inhibitor.
-
Oil Red O staining solution or a commercial triglyceride quantification kit.
Procedure:
-
Induction of Lipotoxicity: Seed HepG2 cells and treat them with a pro-steatotic agent like palmitic acid (e.g., 200-500 µM) to induce lipid accumulation.
-
Inhibitor Co-treatment: Co-incubate the cells with various concentrations of the HSD17B13 inhibitor during the palmitic acid treatment for 24-48 hours.
-
Endpoint Analysis:
-
Staining: Fix the cells and stain with Oil Red O to visualize lipid droplets.
-
Quantification: Lyse the cells and measure triglyceride content using a colorimetric assay kit.
-
-
Data Analysis: Quantify the change in lipid accumulation in inhibitor-treated cells compared to vehicle-treated controls.
Data Presentation
The following tables summarize hypothetical and representative quantitative data for various HSD17B13 inhibitors based on available literature.
Table 1: Cellular Activity and Cytotoxicity of HSD17B13 Inhibitors
| Compound Name | Assay Type | Cell Line | Endpoint | Value (µM) | Source |
| Hsd17B13-IN-57 | Cytotoxicity (MTT) | HepG2 | CC₅₀ (48h) | ~55 | |
| Hsd17B13-IN-57 | Enzyme Inhibition | Cell Lysate | EC₅₀ | ~0.55 | |
| Hsd17B13-IN-96 | Enzyme Inhibition | Biochemical | IC₅₀ | < 0.1 | |
| HSD17B13-IN-9 | Enzyme Inhibition | Not Specified | IC₅₀ | 0.01 | |
| Hsd17b13 ASO | Gene Expression | Primary Mouse Hepatocytes | IC₅₀ (72h) | 0.029 |
Note: Data is compiled from multiple sources and may have been generated under different experimental conditions. ASO = Antisense Oligonucleotide.
Table 2: Target Engagement Data for a Representative HSD17B13 Inhibitor
| Treatment | Temperature for 50% Protein Aggregation (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.3 ± 0.8 °C | - |
| Hsd17B13-IN-57 (1 µM) | 58.7 ± 1.1 °C | +6.4 °C |
This data is derived from a Cellular Thermal Shift Assay (CETSA) and demonstrates direct binding of the inhibitor to the HSD17B13 protein within the cell, leading to its stabilization. Data is hypothetical based on public documentation.
Key Considerations and Troubleshooting
-
Compound Solubility: Ensure the inhibitor is fully dissolved in the stock solution (typically 100% DMSO) and does not precipitate in the culture medium. The final DMSO concentration should be kept low (≤ 0.5%) and consistent across all treatments, including a vehicle control.
-
Cell Model: Verify the expression level of HSD17B13 in the chosen cell line (e.g., via qRT-PCR or Western blot), as low expression can lead to a minimal observable effect.
-
Assay Controls: Always include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest inhibitor dose.
-
Positive Control: A known HSD17B13 inhibitor to validate assay performance.
-
Negative Control: No enzyme or no substrate wells to determine background signal.
-
-
Cytotoxicity: Always run a parallel cytotoxicity assay to ensure that the observed inhibition is not due to cell death. This is crucial for interpreting the results accurately.
-
Data Analysis: Use a suitable non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response data and accurately determine IC₅₀/EC₅₀/CC₅₀ values.
References
Application Notes and Protocols for High-Throughput Screening of Hsd17B13-IN-5 and Other Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hsd17B13 as a Therapeutic Target
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genetic studies have demonstrated a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), alcoholic liver disease, and hepatocellular carcinoma.[3][4] This makes the inhibition of HSD17B13 a compelling therapeutic strategy for these conditions. HSD17B13 is known to catalyze the NAD+-dependent oxidation of substrates such as estradiol, retinol, and leukotriene B4. High-throughput screening (HTS) is a critical methodology for the identification and characterization of novel small molecule inhibitors of Hsd17B13, such as Hsd17B13-IN-5.
Hsd17B13 Signaling Pathways
HSD17B13 is integrated into key metabolic and inflammatory signaling pathways within hepatocytes. Its expression is regulated by the Liver X Receptor α (LXRα) through the sterol regulatory element-binding protein 1c (SREBP-1c), a central regulator of lipogenesis. HSD17B13 can, in turn, promote the maturation of SREBP-1c, establishing a positive feedback loop that may contribute to hepatic steatosis. More recent findings suggest HSD17B13 may also promote liver inflammation through the biosynthesis of Platelet-Activating Factor (PAF), which activates STAT3 signaling and leads to the expression of fibrinogen, promoting leukocyte adhesion.
Quantitative Data on Hsd17B13 Inhibitors
While specific quantitative data for this compound is not publicly available, the following table summarizes the inhibitory potency of other well-characterized Hsd17B13 inhibitors to provide a comparative context for screening efforts.
| Compound Name | Target | IC50/Ki | Substrate Used | Assay Type | Reference(s) |
| Hsd17B13-IN-23 | Human HSD17B13 | < 0.1 µM | Estradiol | Biochemical | |
| BI-3231 | Human HSD17B13 | Ki = 0.7 ± 0.2 nM | Estradiol | Biochemical | |
| BI-3231 | Human HSD17B13 | 11 ± 5 nM | Not Specified | Cell-based (HEK) | |
| HSD17B13-IN-104 | Human HSD17B13 | 2.5 nM | Not Specified | Biochemical | |
| HSD17B13-IN-61 | Human HSD17B13 | ≤ 0.1 µM | Estradiol | Biochemical | |
| INI-678 | Human HSD17B13 | ≤ 0.1 µM | Not Specified | Biochemical | |
| Pfizer Cmpd 1 | Human HSD17B13 | 200 nM | β-estradiol | Biochemical | |
| Inipharm Cmpd | HSD17B13 | ≤ 0.1 µM | Not Specified | LC/MS-based |
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify and characterize Hsd17B13 inhibitors follows a multi-stage process, from primary screening of large compound libraries to hit confirmation and detailed characterization.
Experimental Protocols
The following protocols are representative methods for the high-throughput screening of Hsd17B13 inhibitors like this compound.
Protocol 1: Biochemical Enzyme Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a test compound on the enzymatic activity of purified, recombinant Hsd17B13 by quantifying the production of NADH.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol
-
Cofactor: NAD+
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay Buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6
-
NAD(P)H-Glo™ Detection Reagent (Promega)
-
384-well white, solid-bottom assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in 100% DMSO. Dispense a small volume (e.g., 80 nL) of the diluted compounds into the 384-well assay plates to achieve the desired final concentration range. Include controls with DMSO only (vehicle control, 0% inhibition) and wells without enzyme (100% inhibition).
-
Reagent Preparation: Prepare a substrate/cofactor mix by diluting β-estradiol and NAD+ in the assay buffer.
-
Substrate/Cofactor Addition: Add the substrate/cofactor mix to all wells of the assay plate.
-
Enzyme Addition: Initiate the reaction by adding purified HSD17B13 protein to each well (e.g., a final concentration of 30 nM).
-
Incubation: Incubate the plate at room temperature for 2 hours in the dark.
-
NADH Detection: Add NAD(P)H-Glo™ Detection Reagent to each well according to the manufacturer's protocol.
-
Second Incubation: Incubate the plate for an additional 1 hour at room temperature in the dark to allow the luminescent signal to develop.
-
Luminescence Reading: Measure the luminescence signal using a compatible plate reader.
-
Data Analysis:
-
Normalize the data to the control wells.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Hsd17B13 Activity Assay
This protocol assesses the ability of an inhibitor to enter cells and engage the Hsd17B13 target in a more physiologically relevant context.
Materials:
-
Hepatocyte-derived cell line (e.g., Huh7, HepG2) or HEK293 cells overexpressing HSD17B13.
-
Cell culture medium and supplements (e.g., DMEM with 10% FBS).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Substrate: All-trans-retinol.
-
Cell lysis buffer.
-
Method for detection of retinaldehyde (product), such as LC-MS/MS.
Procedure:
-
Cell Seeding: Seed the HSD17B13-expressing cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor or vehicle control for a predetermined period (e.g., 24 hours).
-
Substrate Addition: Add all-trans-retinol to the culture medium at a final concentration of 2-5 µM and incubate for 6-8 hours at 37°C.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells to release intracellular contents.
-
Product Measurement: Analyze the cell lysate to quantify the amount of retinaldehyde produced using a validated LC-MS/MS method.
-
Data Analysis:
-
Normalize the product formation to the total protein concentration of the cell lysate.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the cellular IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the high-throughput screening and characterization of Hsd17B13 inhibitors. These assays are crucial for identifying and advancing novel therapeutic candidates for chronic liver diseases. Successful drug discovery efforts will depend on careful assay optimization, thorough hit validation, and subsequent characterization of lead compounds in more complex biological systems.
References
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Hsd17B13-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have indicated that loss-of-function variants in the Hsd17B13 gene are linked to a decreased risk of developing chronic liver diseases, such as non-alcoholic steatohepatitis (NASH).[2][3] This positions Hsd17B13 as a significant therapeutic target for developing new treatments for liver disorders.[1] Hsd17B13-IN-5 is a small molecule inhibitor designed to target the enzymatic activity of Hsd17B13.
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to confirm and quantify the engagement of a ligand, such as a small molecule inhibitor, with its target protein within intact cells.[1] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation. By heating cell lysates or intact cells across a temperature gradient and then quantifying the amount of soluble (non-denatured) protein, a thermal melt curve can be generated. A shift in this curve in the presence of a compound is a direct indicator of target engagement.
These application notes provide detailed protocols for utilizing CETSA to assess the target engagement of this compound with its target protein in a cellular context.
Hsd17B13 Signaling Pathway
Hsd17B13 is involved in lipid metabolism within hepatocytes. Its expression is regulated by the Liver X Receptor α (LXRα) and the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). While its endogenous substrates are still under full investigation, it is known to have retinol dehydrogenase activity, converting retinol to retinaldehyde. Hsd17B13 inhibitors, like this compound, are designed to bind to the enzyme's active site, inhibiting its catalytic function and thereby potentially reducing liver injury.
Data Presentation: Quantitative Analysis of Target Engagement
The following tables summarize representative quantitative data for an Hsd17B13 inhibitor, which can be used as a reference for characterizing this compound. The data is presented for both a thermal shift assay (melt curve) and an isothermal dose-response (ITDR) assay.
Table 1: Thermal Shift (Melt Curve) Data for Hsd17B13
| Treatment | Temperature (°C) | % Soluble Hsd17B13 Remaining |
| Vehicle (DMSO) | 42 | 100 |
| 45 | 95 | |
| 48 | 85 | |
| 51 | 50 | |
| 54 | 20 | |
| 57 | 5 | |
| This compound (10 µM) | 42 | 100 |
| 45 | 100 | |
| 48 | 98 | |
| 51 | 90 | |
| 54 | 50 | |
| 57 | 15 |
Table 2: Isothermal Dose-Response (ITDR) Data for Hsd17B13
| This compound Conc. (µM) | % Soluble Hsd17B13 Remaining (at 51°C) |
| 0 (Vehicle) | 50 |
| 0.01 | 55 |
| 0.1 | 65 |
| 1 | 80 |
| 10 | 90 |
| 100 | 92 |
Experimental Protocols
This section provides detailed methodologies for performing CETSA to validate the engagement of this compound with its target protein.
CETSA Experimental Workflow
The overall workflow for a CETSA experiment involves several key steps, from cell culture to data analysis.
Part 1: CETSA Melt Curve Protocol
Objective: To determine the thermal stability of Hsd17B13 in the presence and absence of this compound.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound
-
Vehicle (e.g., DMSO)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Primary antibody against Hsd17B13
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Thermocycler
-
Centrifuge
Procedure:
-
Cell Culture: Culture HepG2 cells to approximately 80-90% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 42°C to 60°C in 3°C increments). Heat the samples for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Add lysis buffer and perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Clarification of Lysate: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration using a BCA assay and normalize all samples to the same concentration.
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for Hsd17B13.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for Hsd17B13 at each temperature.
-
Normalize the data by setting the signal at the lowest temperature to 100%.
-
Plot the percentage of soluble protein against temperature to generate melt curves for both vehicle and this compound-treated samples.
-
Part 2: Isothermal Dose-Response (ITDR) CETSA Protocol
Objective: To determine the potency of this compound in stabilizing Hsd17B13 at a fixed temperature.
Procedure:
-
Cell Culture and Harvest: Culture and harvest HepG2 cells as described in the melt curve protocol.
-
Compound Treatment: Aliquot the cell suspension and treat with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.
-
Thermal Challenge: Heat all samples at a predetermined optimal temperature (e.g., 51°C, based on the melt curve data) for 3 minutes in a thermocycler, followed by cooling to 4°C. Include a non-heated control (37°C) treated with vehicle.
-
Lysis and Clarification: Perform cell lysis and centrifugation as described in Part 1.
-
Sample Analysis: Analyze the amount of soluble Hsd17B13 in the supernatant for each compound concentration using Western blotting.
-
Data Analysis:
-
Normalize the data by setting the signal from the non-heated control to 100% stabilization and the signal from the heated vehicle control to 0% stabilization.
-
Plot the percentage of soluble Hsd17B13 against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 of target engagement.
-
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for validating the direct binding of inhibitors like this compound to their intended target within a cellular environment. By providing quantitative measurements of target engagement, CETSA enables researchers to confirm a compound's mechanism of action, aiding in the development of novel therapeutics for liver diseases. The protocols outlined in these application notes provide a comprehensive framework for the successful implementation of CETSA for Hsd17B13 target validation.
References
Application Notes and Protocols: Hsd17B13-IN-5 in Organoid Models of Liver Disease
For Research Use Only.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-enriched, lipid droplet-associated protein that has emerged as a significant therapeutic target for chronic liver diseases.[1][2] Its expression is markedly upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[3][4] Compellingly, genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progression from simple steatosis to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[5] This strong genetic validation suggests that inhibiting the enzymatic activity of HSD17B13 is a promising therapeutic strategy for mitigating liver damage.
Human liver organoids, three-dimensional in vitro culture systems derived from primary tissues or pluripotent stem cells, recapitulate the cellular architecture and metabolic functions of the native liver. This makes them a powerful and physiologically relevant platform for modeling liver diseases and evaluating the efficacy and safety of novel therapeutic agents.
These application notes provide a comprehensive guide for utilizing Hsd17B13-IN-5, a potent and selective small molecule inhibitor of HSD17B13, in a human liver organoid model of NAFLD. The following protocols detail the generation of liver organoids, induction of a steatotic phenotype, treatment with this compound, and the subsequent analysis of its therapeutic effects.
Mechanism of Action and Signaling Pathway
HSD17B13 is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets. While its precise enzymatic function is an area of active investigation, it is known to be involved in hepatic lipid metabolism. Overexpression of HSD17B13 promotes lipid accumulation in hepatocytes. The proposed mechanism suggests that HSD17B13 activity influences the remodeling of lipid droplets and may play a role in retinol metabolism, which is often dysregulated in NAFLD. Inhibition of HSD17B13 with this compound is expected to mimic the protective effects of the naturally occurring loss-of-function variants, thereby reducing lipid accumulation, lipotoxicity, and downstream inflammation and fibrosis.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease | MDPI [mdpi.com]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Hsd17B13-IN-5 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and reliable quantification of Hsd17B13-IN-5 in human plasma. This compound is a potent inhibitor of 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13), a key enzyme in hepatic lipid metabolism and a promising therapeutic target for chronic liver diseases.[1][2] The described method employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for high-throughput analysis in pharmacokinetic and toxicokinetic studies.
Disclaimer: The specific chemical structure and mass transitions for this compound are not publicly available. Therefore, the mass-to-charge ratios (m/z) and compound-dependent parameters presented in this document are hypothetical and serve as an illustrative example for a small molecule inhibitor of this class.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver that plays a significant role in hepatic lipid metabolism.[3] Genetic studies have revealed that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of developing chronic liver conditions, such as nonalcoholic steatohepatitis (NASH).[2] This has established Hsd17B13 as a high-value therapeutic target. This compound is an inhibitor of Hsd17B13 with a reported Ki value of ≤ 50 nM.[4] To support the drug development process, a sensitive and robust bioanalytical method is essential for characterizing its pharmacokinetic profile in plasma. LC-MS/MS is the gold standard for small molecule quantification due to its high sensitivity and selectivity. This note provides a comprehensive protocol for this purpose.
Caption: Hsd17B13 signaling pathway and inhibition.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Assumed MW: ~450.5 g/mol )
-
This compound-d4 internal standard (IS) (Assumed MW: ~454.5 g/mol )
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA) from healthy donors
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
IS Stock Solution (1 mg/mL): Dissolve 1 mg of this compound-d4 in 1 mL of methanol.
-
Calibration and QC Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol/water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.
-
Thaw human plasma samples, calibration standards, and QC samples at room temperature.
-
Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add 10 µL of the 100 ng/mL IS working solution to all samples except the blank matrix. Vortex briefly.
-
Add 200 µL of cold acetonitrile (containing the IS) to precipitate plasma proteins. This corresponds to a 4:1 solvent-to-plasma ratio.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a new 96-well plate or autosampler vials.
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
Caption: Experimental workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions
Analysis was performed on a triple quadrupole mass spectrometer coupled with a UHPLC system. The use of a triple quadrupole system in MRM mode provides high sensitivity and selectivity for quantitative analysis.
| Table 1: Optimized LC-MS/MS Method Parameters | |
| Liquid Chromatography | |
| LC System | Shimadzu Nexera X2, Waters ACQUITY UPLC, or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 | |
| Mass Spectrometry | |
| MS System | SCIEX QTRAP 6500+, Waters Xevo TQ-S, or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions (Hypothetical) | Analyte |
| This compound | |
| This compound-d4 (IS) |
Results and Data Presentation
The developed method was validated according to industry guidelines, assessing linearity, precision, and accuracy.
Linearity and Sensitivity
The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The method demonstrated excellent linearity over the concentration range of 0.5 to 1000 ng/mL. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio >10.
| Table 2: Calibration Curve Parameters | |
| Calibration Range | 0.5 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | >0.995 |
| LLOQ | 0.5 ng/mL |
| Mean Accuracy at LLOQ | 95.2% - 108.5% |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing four levels of QC samples (LLOQ, Low, Mid, High) in replicate (n=6) over three separate days. All results fell within the acceptable limits of ±15% (±20% for LLOQ).
| Table 3: Summary of Intra- and Inter-Day Precision and Accuracy | |||||
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18) | ||
| Precision (%CV) | Accuracy (%) | Precision (%CV) | Accuracy (%) | ||
| LLOQ | 0.5 | 8.7 | 104.2 | 11.5 | 102.8 |
| Low (LQC) | 1.5 | 6.2 | 97.5 | 7.8 | 98.9 |
| Mid (MQC) | 75 | 4.5 | 101.3 | 5.1 | 100.4 |
| High (HQC) | 750 | 3.8 | 98.2 | 4.9 | 99.1 |
Matrix Effect and Recovery
The extraction recovery and matrix effect were assessed and found to be consistent and reproducible across different lots of human plasma, ensuring the reliability of the method.
Conclusion
This application note presents a highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol and rapid chromatographic run time make this method ideal for high-throughput analysis. The successful validation of linearity, precision, and accuracy confirms its suitability for supporting clinical and non-clinical pharmacokinetic studies in the development of Hsd17B13 inhibitors.
References
- 1. uniprot.org [uniprot.org]
- 2. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Hsd17B13-IN-5 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-5. Given that publicly available data for this compound is limited, this guide incorporates data from structurally similar Hsd17B13 inhibitors to offer valuable insights and recommendations for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Specific solubility data for this compound is not widely published. However, like other Hsd17B13 inhibitors, it is a hydrophobic compound and is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). For creating high-concentration stock solutions, starting with DMSO is recommended. For in vitro cell-based assays, the final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.[1] For in vivo studies, a co-solvent system is often necessary.
Q2: How should I store stock solutions of this compound?
A2: Based on stability data for other Hsd17B13 inhibitors, it is recommended to store DMSO stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][3] To maintain the stability of the compound, it is crucial to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4] Some related compounds also recommend protection from light.
Q3: My this compound precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A3: Precipitation in aqueous media is a common issue with hydrophobic compounds like Hsd17B13 inhibitors. Here are several troubleshooting steps you can take:
-
Decrease the final concentration: Lowering the final concentration of the inhibitor in the medium may prevent it from exceeding its solubility limit.
-
Increase serum percentage: The proteins in fetal bovine serum (FBS) or other sera can help to solubilize the compound and keep it in solution.
-
Gentle warming and sonication: Briefly warming the solution to 37°C and gentle sonication can help to redissolve small amounts of precipitate.
-
Use a solubilizing agent: While not ideal for all experiments, a small amount of a biocompatible solubilizing agent could be tested. Ensure you run appropriate vehicle controls to account for any effects of the agent itself.
Q4: Is this compound suitable for in vivo studies?
A4: this compound is being investigated for its potential role in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). However, its suitability for in vivo use will heavily depend on the development of an appropriate formulation. For other Hsd17B13 inhibitors, formulations containing co-solvents like PEG300, Tween-80, and corn oil have been successfully used. It is essential to conduct formulation development and pharmacokinetic studies to determine the suitability of this compound for in vivo applications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound will not dissolve in DMSO. | Incomplete dissolution due to high concentration or low-quality solvent. | Use gentle warming and ultrasonication to aid dissolution. Ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce solubility. |
| Precipitation observed in stock solution upon storage. | Compound is coming out of solution at low temperatures. | Before use, bring the stock solution to room temperature and vortex to ensure it is fully dissolved. Visually inspect for any precipitate. |
| Inconsistent results between experiments. | Degradation of the compound or inconsistent experimental parameters. | Ensure consistent storage and handling of the compound. Aliquot stock solutions to avoid freeze-thaw cycles. Maintain consistent experimental conditions, including temperature, incubation times, and reagent preparations. |
| Low or no activity in an enzymatic assay. | Inactive compound due to degradation or improper handling. | Use a fresh aliquot of the compound. Ensure the assay buffer and conditions are optimal for both the enzyme and the inhibitor. |
Quantitative Data Summary
The following tables summarize solubility and stability data for representative Hsd17B13 inhibitors, which can serve as a reference for this compound.
Table 1: Solubility of Representative HSD17B13 Inhibitors
| Compound | Solvent System | Solubility |
| HSD17B13-IN-2 | DMSO | ≥ 100 mg/mL (with sonication) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | |
| BI-3231 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |
Table 2: Stability of HSD17B13 Inhibitor Stock Solutions
| Compound | Storage Condition | Duration | Notes |
| HSD17B13-IN-2 | -80°C in solvent | 6 months | Avoid repeated freeze-thaw cycles |
| -20°C in solvent | 1 month | Avoid repeated freeze-thaw cycles | |
| HSD17B13-IN-9 | -80°C in solvent | 6 months | Protect from light, store under nitrogen |
| -20°C in solvent | 1 month | Protect from light, store under nitrogen |
Experimental Protocols
1. Preparation of Stock Solutions
This protocol provides a general guideline for preparing a DMSO stock solution of this compound.
-
Materials: this compound solid powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes. If necessary, use an ultrasonic bath to aid dissolution.
-
Once completely dissolved, aliquot the stock solution into single-use vials.
-
Store the aliquots at -80°C for long-term storage.
-
2. HSD17B13 Enzymatic Activity Assay
This protocol is a general method to measure the enzymatic activity of HSD17B13 and the inhibitory effect of compounds like this compound.
-
Materials: Recombinant HSD17B13 enzyme, this compound, assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20), substrate (e.g., β-estradiol), NAD+, NADH detection reagent, 384-well plates.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer to generate a concentration gradient.
-
In a 384-well plate, add the recombinant HSD17B13 enzyme to the assay buffer.
-
Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Stop the reaction and measure the amount of NADH produced using an appropriate detection reagent.
-
Calculate the IC50 value of this compound.
-
Visualizations
Caption: HSD17B13 signaling in the context of NAFLD.
Caption: General experimental workflow for this compound.
References
Optimizing Hsd17B13-IN-5 concentration for in vitro studies
Welcome to the technical support center for Hsd17B13-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is an enzyme primarily expressed in the liver and is associated with lipid droplets.[1][2][3] The enzyme's activity is linked to lipid metabolism and inflammation.[4][5] The primary mechanism of action for this compound and similar inhibitors is the direct binding to the enzyme's active site, which prevents the catalytic conversion of its substrates. This inhibition is thought to mimic the effects of a loss-of-function variant in the HSD17B13 gene, which is associated with a reduced risk of chronic liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Q2: What is the recommended starting concentration for in vitro experiments with this compound?
A2: For initial in vitro experiments with a novel Hsd17B13 inhibitor like this compound, a broad concentration range is recommended to determine its potency (IC50) and assess any potential cytotoxicity. A typical starting range is from 1 nM to 10 µM. Potent HSD17B13 inhibitors often exhibit efficacy in the nanomolar range in biochemical assays and in the sub-micromolar to low micromolar range in cell-based assays.
Q3: How should I prepare a stock solution of this compound?
A3: this compound and similar small molecule inhibitors are often soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To aid dissolution, gentle warming (e.g., 37°C) and sonication may be used. Store the stock solution in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically below 0.5%) to prevent solvent-induced cytotoxicity.
Q4: Which cell lines are suitable for in vitro studies with this compound?
A4: Human hepatocyte-derived cell lines such as HepG2 and Huh7 are commonly used for in vitro studies of HSD17B13 inhibitors. It is crucial to confirm that the chosen cell line expresses HSD17B13 at a sufficient level to observe an inhibitory effect. HSD17B13 expression can be verified using techniques like qRT-PCR or Western blotting. For some studies, cells overexpressing HSD17B13 may be utilized to enhance the assay window.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable inhibitory effect | 1. Inhibitor concentration is too low.2. The cell line does not express sufficient HSD17B13.3. The inhibitor has degraded due to improper storage or handling. | 1. Perform a dose-response experiment with a wider concentration range.2. Verify HSD17B13 expression in your cell model via qRT-PCR or Western blot.3. Prepare a fresh stock solution of the inhibitor. |
| High cell death observed | 1. The inhibitor concentration is too high, leading to cytotoxicity.2. The solvent (e.g., DMSO) concentration is toxic to the cells.3. The inhibitor has off-target effects. | 1. Determine the cytotoxic concentration of the inhibitor using a cell viability assay (e.g., MTT or LDH assay).2. Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.1%).3. Test the inhibitor on different cell lines to assess specificity. |
| Inconsistent results between experiments | 1. Variability in cell passage number and confluency.2. Inconsistent compound preparation.3. Variations in incubation times or temperatures. | 1. Use cells within a consistent passage number range and ensure consistent seeding density.2. Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.3. Standardize all incubation steps. |
| Inhibitor precipitation in culture medium | 1. Poor aqueous solubility of the compound.2. The buffer composition is incompatible with the inhibitor. | 1. Visually inspect for precipitation after dilution. If observed, consider using a formulation with solubilizing agents for in vitro studies, though this is more common for in vivo work.2. Adjust the pH of the buffer or test alternative buffer systems. |
Experimental Protocols
Biochemical HSD17B13 Enzymatic Activity Assay
This protocol is to determine the in vitro potency (IC50) of this compound by measuring the production of NADH.
Materials:
-
Recombinant human HSD17B13 protein
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NAD+
-
Substrate (e.g., β-estradiol or retinol)
-
This compound
-
NADH detection reagent (e.g., NAD-Glo™ Assay kit)
-
384-well white plates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in the assay buffer to create a concentration gradient.
-
In a 384-well plate, add the recombinant HSD17B13 enzyme to the assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Stop the reaction and add the NADH detection reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based HSD17B13 Inhibition Assay
This protocol assesses the activity of this compound in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or Huh7) expressing HSD17B13
-
Cell culture medium
-
This compound
-
Substrate (e.g., β-estradiol)
-
Lysis buffer
-
Analytical method to quantify substrate and metabolite levels (e.g., LC-MS/MS)
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Add the substrate to the cell culture medium.
-
Incubate for a period to allow for substrate metabolism.
-
Collect the cell lysates and/or culture supernatant.
-
Quantify the levels of the substrate and its metabolite using a suitable analytical method like LC-MS/MS.
-
Calculate the inhibition of metabolite formation at each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
Visualizations
HSD17B13 Signaling Pathway
References
Hsd17B13-IN-5 off-target effects and selectivity profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-5. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily expressed in the liver and is associated with lipid droplets within hepatocytes.[1][2][3][4][5] It belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. Genetic studies have revealed that individuals with loss-of-function variants of the HSD17B13 gene have a reduced risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease. This protective effect makes the inhibition of HSD17B13 a promising therapeutic strategy for these conditions.
Q2: What is the known enzymatic function of HSD17B13?
HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde. While retinol is a confirmed substrate, its full range of physiological substrates is still under investigation. The enzyme is involved in the metabolism of steroids, fatty acids, and bile acids.
Q3: What are the most probable off-targets for an HSD17B13 inhibitor like this compound?
The most likely off-targets for HSD17B13 inhibitors are other members of the 17-beta hydroxysteroid dehydrogenase (HSD17B) family due to structural similarities. HSD17B11, in particular, shares a high degree of sequence homology with HSD17B13, making it a critical candidate for cross-reactivity assessment. Broader screening against a panel of kinases and other metabolic enzymes is also recommended to identify unanticipated off-target interactions.
Q4: How can I experimentally determine the on-target engagement of this compound in my cellular model?
A Cellular Thermal Shift Assay (CETSA) is a valuable method to confirm that this compound is binding to HSD17B13 within a cellular context. This technique assesses the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of HSD17B13 in the presence of this compound would indicate direct engagement.
Troubleshooting Guide
Issue 1: Observed phenotype in my experiment does not align with the expected outcome of HSD17B13 inhibition.
-
Possible Cause: The observed effect may be due to the inhibitor acting on one or more off-target proteins.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Perform a dose-response CETSA to confirm that this compound engages with HSD17B13 at the concentrations used in your phenotypic assays.
-
Use a Structurally Unrelated Inhibitor: If available, use a second, structurally distinct inhibitor of HSD17B13. If both inhibitors produce the same phenotype, it is more likely that the effect is on-target.
-
Employ a Genetic Approach: Use siRNA or shRNA to specifically knock down HSD17B13 expression. If the phenotype observed with this compound is recapitulated by genetic knockdown, this provides strong evidence for on-target activity.
-
Use a Negative Control Compound: An ideal negative control is a close structural analog of the inhibitor that is inactive against HSD17B13. If this compound does not produce the same phenotype, it suggests the observed effect is not due to a shared off-target of the chemical scaffold.
-
Issue 2: Significant cellular toxicity is observed at concentrations required for HSD17B13 inhibition.
-
Possible Cause: The inhibitor may have off-target effects on critical cellular pathways, or it may be causing an exaggerated on-target effect.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which toxicity is observed and compare it to the IC50 for HSD17B13 inhibition.
-
Off-Target Panel Screening: Screen the compound against a broad panel of kinases and other metabolic enzymes to identify potential off-target interactions that could explain the toxicity.
-
Mitochondrial Toxicity Assay: Assess mitochondrial function using assays like MTT or Seahorse to check for off-target effects on cellular respiration.
-
Issue 3: In vitro potency of this compound does not translate to in vivo efficacy.
-
Possible Cause: This discrepancy could be due to poor pharmacokinetic properties of the compound, differences in metabolic stability, species-specific variations in HSD17B13 function, or engagement of off-targets that are not present in the in vitro model.
-
Troubleshooting Steps:
-
Pharmacokinetic Profiling: Analyze the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
In Vivo Target Engagement: Measure the occupancy of HSD17B13 by the inhibitor in the target tissue at various time points after administration.
-
Cross-Species Activity: Confirm that this compound has comparable potency against the HSD17B13 ortholog of the animal model being used.
-
Data on Selectivity Profiling
While specific data for this compound is not publicly available, the following tables provide representative selectivity profiles for a well-characterized HSD17B13 inhibitor, BI-3231, to illustrate the expected level of selectivity.
Table 1: Selectivity Profile of a Representative HSD17B13 Inhibitor (BI-3231)
| Target | IC50 / Ki | Selectivity vs. hHSD17B13 |
| Human HSD17B13 | Ki: <10 nM | - |
| Human HSD17B11 | >10,000 nM | >1000-fold |
| Cytochrome P450 Isoforms | No significant inhibition | N/A |
| hERG | No significant inhibition | N/A |
Data is illustrative and based on publicly available information for BI-3231.
Table 2: Potency of BI-3231 across Species
| Enzyme Target | IC50 / Ki Value | Species |
| HSD17B13 | IC50: 1 nM | Human |
| HSD17B13 | IC50: 13 nM | Mouse |
| HSD17B13 | Ki: 0.7 ± 0.2 nM | Human |
| HSD17B11 | IC50: >10,000 nM | Not Specified |
This table highlights the high potency and selectivity of BI-3231.
Experimental Protocols
Protocol 1: Biochemical Enzyme Inhibition Assay for IC50 Determination
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.
-
Principle: The assay measures the enzymatic activity of HSD17B13, which catalyzes the conversion of a substrate (e.g., estradiol) to its product, coupled with the reduction of the cofactor NAD+ to NADH. The amount of NADH produced is quantified using a bioluminescent detection reagent.
-
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay Buffer (e.g., PBS)
-
NADH detection reagent (e.g., NAD(P)H-Glo™)
-
384-well assay plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Mixture Preparation: In each well of a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mix containing estradiol and NAD+ to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and initiate detection by adding the NADH detection reagent. Incubate for an additional 30-60 minutes to allow the luminescent signal to develop.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Principle: This method assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment.
-
Procedure:
-
Cell Culture and Treatment: Plate a relevant liver cell line and treat with this compound at various concentrations, including a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Separate the aggregated proteins from the soluble fraction by centrifugation.
-
Protein Quantification and Analysis: Quantify the amount of soluble HSD17B13 at each temperature using a method like Western blotting or mass spectrometry. Target engagement by the inhibitor will result in a shift in the melting curve of HSD17B13 to a higher temperature.
-
Visualizations
Caption: Proposed signaling pathway of HSD17B13 regulation and function in hepatocytes.
Caption: Logical workflow for characterizing on- and off-target effects of this compound.
References
Technical Support Center: Troubleshooting Hsd17B13-IN-5 Precipitation in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Hsd17B13-IN-5 in cell culture media. The following information is designed to help you troubleshoot and resolve these common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of hydrophobic small molecules like this compound for in vitro assays.[1][2] It is a powerful aprotic solvent capable of dissolving a wide range of compounds.[1] However, it is crucial to be mindful of potential DMSO-induced cellular toxicity and to maintain the lowest possible final concentration in your experiments, typically at or below 0.5%.[1]
Q2: I observed immediate precipitation of this compound when I added it to my cell culture medium. What are the likely causes?
A: Immediate precipitation, often termed "crashing out," is a frequent issue with hydrophobic compounds.[3] This phenomenon typically occurs because the compound's solubility limit is exceeded in the aqueous environment of the cell culture medium as the DMSO is diluted. Key causes include:
-
High Final Concentration: The intended experimental concentration of this compound may be higher than its solubility limit in the specific cell culture medium being used.
-
Solvent Shock: A rapid change in the solvent environment when a concentrated DMSO stock is quickly diluted into the aqueous medium can cause the compound to precipitate.
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
Q3: My cell culture medium with this compound appeared fine initially, but a precipitate formed after incubation. Why would this happen?
A: Delayed precipitation can be caused by changes in the media's environment over time. Potential reasons include:
-
Temperature Fluctuations: Changes in temperature, such as moving plates between the incubator and the microscope, can affect the compound's solubility.
-
pH Shifts: The CO2 environment in an incubator can alter the pH of the medium, which may impact the solubility of pH-sensitive compounds.
-
Interaction with Media Components: this compound might interact with salts, amino acids, proteins, or other components in the media over time, leading to the formation of insoluble complexes.
-
Media Evaporation: Over long-term experiments, evaporation can concentrate all components in the medium, including this compound, potentially pushing it beyond its solubility limit.
Q4: Can the type of cell culture medium affect the solubility of this compound?
A: Yes, the composition of the cell culture medium can significantly influence a compound's solubility. Different media formulations have varying concentrations of amino acids, salts, vitamins, and proteins that can interact with the small molecule. For example, the presence of serum proteins can sometimes increase a compound's solubility, so a serum-free medium might show different results. It is always advisable to test the solubility of this compound in the specific medium you intend to use.
Q5: How can I determine the maximum soluble concentration of this compound in my cell culture medium?
A: A practical way to estimate the maximum soluble concentration is by conducting a serial dilution test.
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Create a series of dilutions of the inhibitor in your specific cell culture medium, for instance, with final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control, which is the medium with the same final concentration of DMSO as the highest compound concentration.
-
Incubate these dilutions at 37°C for a duration relevant to your planned experiment (e.g., 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation, such as cloudiness or crystals. The highest concentration that remains clear can be considered your maximum working soluble concentration under those conditions.
Troubleshooting Guides
If you are experiencing precipitation of this compound, follow this step-by-step guide to identify and resolve the issue.
Troubleshooting Workflow for this compound Precipitation
Caption: A workflow for troubleshooting this compound precipitation in cell culture media.
Data on Hsd17B13 Inhibitor Solubility
While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the solubility of other Hsd17B13 inhibitors, which can serve as a reference for formulation.
| Compound | Solvent System | Solubility |
| Hsd17B13-IN-62 | DMSO | Typically soluble (e.g., 10 mM) |
| HSD17B13-IN-2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| HSD17B13-IN-2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Dilution of this compound in Cell Culture Medium
To minimize the risk of "solvent shock," avoid adding a small volume of concentrated stock directly into a large volume of media. Instead, perform a stepwise dilution:
-
Pre-warm the Medium: Ensure your complete cell culture medium (with serum, if applicable) is pre-warmed to 37°C.
-
Create an Intermediate Dilution: First, dilute your high-concentration stock solution in a smaller volume of the pre-warmed medium.
-
Prepare the Final Working Solution: Add the intermediate dilution to the final volume of the pre-warmed medium while gently mixing.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation.
Hsd17B13 Signaling Pathway Context
Understanding the biological context of Hsd17B13 can be helpful. Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver. Its expression is regulated by key metabolic transcription factors, and it plays a role in hepatic lipid metabolism.
Caption: Simplified signaling pathway of Hsd17B13 regulation and its inhibition by this compound.
References
Technical Support Center: Hsd17B13-IN-5 Cytotoxicity Assessment in HepG2 Cells
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for assessing the cytotoxicity of Hsd17B13-IN-5 in HepG2 cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is an enzyme predominantly expressed in the liver and is associated with lipid droplets.[1][2][3] The enzyme is involved in hepatic lipid metabolism, and its inhibition is a potential therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][4] this compound likely exerts its effect by binding to the HSD17B13 enzyme and blocking its catalytic activity.
Q2: Why use HepG2 cells for cytotoxicity testing of this compound?
Since HSD17B13 is primarily expressed in the liver, human hepatocyte-derived cell lines like HepG2 are the most relevant models for studying its inhibitors. HepG2 is a human liver cancer cell line that is widely used in toxicological and liver metabolism studies. These cells can be used to identify organ-specific toxicity in a reproducible manner.
Q3: What is the recommended working concentration for this compound?
The optimal working concentration of this compound will vary depending on the specific assay and experimental goals. For initial experiments, a starting concentration range of 0.1 µM to 10 µM is often recommended for similar HSD17B13 inhibitors. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
For stock solutions, this compound should be dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM), which can then be serially diluted in culture medium for your experiments. Ensure the final DMSO concentration in all wells, including the vehicle control, is kept low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: How should I interpret conflicting results from different viability assays?
Different cell viability assays measure different cellular parameters. For example, MTT/MTS assays measure metabolic activity, while LDH assays measure membrane integrity. Discrepancies can arise if a compound affects metabolism without causing immediate cell death. It is recommended to use multiple assays that measure different endpoints to get a comprehensive understanding of the compound's cytotoxic profile.
Data Presentation
Table 1: Example Data for Cytotoxicity of an HSD17B13 Inhibitor in HepG2 Cells (MTT Assay)
| This compound (µM) | % Viability (24h) (Mean ± SD) | % Viability (48h) (Mean ± SD) | % Viability (72h) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98.2 ± 3.9 | 97.5 ± 4.2 | 96.8 ± 5.3 |
| 1 | 95.6 ± 4.1 | 92.1 ± 3.8 | 89.4 ± 4.5 |
| 10 | 88.3 ± 5.2 | 75.4 ± 4.9 | 62.1 ± 5.6 |
| 50 | 65.7 ± 6.1 | 48.9 ± 5.5 | 35.2 ± 6.0 |
| 100 | 42.1 ± 5.8 | 25.3 ± 4.7 | 15.8 ± 3.9 |
Table 2: Example Data for Cytotoxicity of an HSD17B13 Inhibitor in HepG2 Cells (LDH Assay)
| This compound (µM) | % Cytotoxicity (24h) (Mean ± SD) | % Cytotoxicity (48h) (Mean ± SD) | % Cytotoxicity (72h) (Mean ± SD) |
| 0 (Vehicle) | 2.1 ± 1.5 | 3.5 ± 1.8 | 4.2 ± 2.1 |
| 0.1 | 3.2 ± 1.8 | 4.1 ± 2.0 | 5.5 ± 2.4 |
| 1 | 5.8 ± 2.1 | 8.9 ± 2.5 | 12.3 ± 3.1 |
| 10 | 12.4 ± 3.0 | 24.7 ± 3.8 | 38.6 ± 4.2 |
| 50 | 35.2 ± 4.5 | 52.1 ± 5.1 | 65.8 ± 5.9 |
| 100 | 58.9 ± 5.3 | 75.8 ± 6.2 | 84.1 ± 6.8 |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound in HepG2 cells.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
HepG2 cells and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of cell membrane integrity.
Materials:
-
This compound stock solution (in DMSO)
-
HepG2 cells and low-serum or serum-free culture medium
-
LDH Assay Kit (containing LDH reaction mixture and stop solution)
-
Lysis Buffer (e.g., 10X Triton X-100)
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the MTT assay.
-
Controls: Prepare three sets of controls:
-
Vehicle Control: Cells treated with vehicle only.
-
Positive Control: Cells treated with lysis buffer to induce maximum LDH release.
-
Medium Background Control: Culture medium without cells.
-
-
Sample Collection: After the incubation period, transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate as per the kit manufacturer's instructions.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, after subtracting the background absorbance.
Proposed Signaling Pathway of HSD17B13
HSD17B13 is implicated in lipid metabolism and inflammatory signaling in the liver. Overexpression of HSD17B13 may lead to increased production of pro-inflammatory mediators, potentially activating the STAT3 pathway and contributing to liver inflammation. Inhibition of HSD17B13 by compounds like this compound is hypothesized to mitigate these effects.
Troubleshooting Guide
Encountering issues during your cytotoxicity experiments? This guide provides potential causes and solutions for common problems.
Q: I am not observing any cytotoxicity, even at high concentrations of this compound. What could be the reason?
-
Concentration Range is Too Low: You may need to test a broader and higher range of concentrations. It's possible that this compound has low cytotoxicity in your chosen cell line.
-
Incubation Time is Too Short: The cytotoxic effects of the compound may require a longer exposure time. Consider extending the incubation period from 24 hours to 48 or 72 hours.
-
Cell Density is Too High: A high cell density can mask the cytotoxic effects of a compound. Optimize your cell seeding density to ensure the cells are in the exponential growth phase during the experiment.
Q: My results show high variability between replicate wells. What should I do?
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating to avoid clumps. HepG2 cells are prone to clumping, so handle them gently.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
Q: The vehicle control (DMSO) is showing significant cytotoxicity. How can I fix this?
-
DMSO Concentration is Too High: Ensure the final DMSO concentration is at the recommended level (typically ≤ 0.1%). Prepare a serial dilution of your compound in culture medium to keep the solvent concentration constant across all wells.
-
Cell Sensitivity: Some cell lines are more sensitive to DMSO. If lowering the concentration is not possible, you may need to consider an alternative solvent.
Troubleshooting Workflow Diagram
References
Technical Support Center: Overcoming Poor In Vivo Bioavailability of Hsd17B13-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Hsd17B13-IN-5.
Understanding the Target: HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are linked to a decreased risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver ailments.[1][3] This makes HSD17B13 a compelling therapeutic target. The primary role of HSD17B13 appears to be in the metabolism of lipids and retinol within hepatocytes.[1] Overexpression of the wild-type HSD17B13 can result in an increase in the size and quantity of lipid droplets. Consequently, inhibiting HSD17B13 is a promising strategy for the development of new treatments for NAFLD.
Troubleshooting Poor In Vivo Bioavailability of this compound
Low in vivo bioavailability of this compound can often be attributed to two main factors: poor aqueous solubility and rapid metabolism. The following guide provides potential solutions to address these common issues.
Issue 1: Poor Aqueous Solubility
A significant hurdle for many new chemical entities, including potentially this compound, is poor solubility in water, which is critical for drug absorption and bioavailability.
Q1: My Hsd17B13 inhibitor is showing poor solubility. What are the initial steps to improve it?
A1: The first line of approach should be formulation strategies. These can be categorized as follows:
-
Particle Size Reduction: Techniques such as micronization and nanomilling increase the drug's surface area, which can improve the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix to create an amorphous solid dispersion can prevent crystallization and enhance solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of the inhibitor.
-
Complexation: Using cyclodextrins to form inclusion complexes is a common method to increase the aqueous solubility of drugs that are not easily dissolved.
Q2: How do I choose the right formulation strategy?
A2: The choice of formulation depends on the physicochemical properties of this compound. A systematic approach is recommended. Start with simple formulations and progress to more complex ones if needed. The following table summarizes various approaches.
| Formulation Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Increasing the dissolution rate. | A well-established technique. | May not be sufficient for compounds with very poor solubility. |
| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix in an amorphous state. | Can lead to significant enhancement in solubility. | The amorphous form may be unstable and can revert to a crystalline state over time. |
| Lipid-Based Formulations (e.g., SEDDS) | A mix of oils, surfactants, and co-solvents that create a fine oil-in-water emulsion when in contact with gastrointestinal fluids. | Particularly useful for lipophilic compounds; may enhance lymphatic transport. | The formulation process can be complex. |
| Complexation with Cyclodextrins | Formation of inclusion complexes with cyclodextrins. | Can rapidly form soluble complexes. | May not be suitable for all drug structures. |
Issue 2: Rapid Metabolism
Even with good absorption, if this compound is quickly metabolized, primarily by the liver (first-pass metabolism), its systemic exposure will be low.
Q3: How can I determine if this compound is undergoing rapid first-pass metabolism?
A3: In vitro assays using liver microsomes or hepatocytes can offer an initial evaluation of metabolic stability. An in vivo pharmacokinetic study comparing plasma concentrations after intravenous (IV) and oral (PO) administration will provide a definitive measure of absolute bioavailability and the extent of first-pass metabolism.
Q4: What strategies can be employed if rapid metabolism is confirmed?
A4: Several strategies can be considered:
-
Prodrug Approach: A prodrug of this compound can be designed to be metabolized at a slower rate or to bypass first-pass metabolism.
-
Chemical Modification: Structural modifications to the this compound molecule can be made to block the sites of metabolic attack. This often involves deuteration or fluorination at metabolically active positions.
-
Alternative Routes of Administration: For preclinical studies, routes that avoid first-pass metabolism, such as subcutaneous (SC) or intravenous (IV) administration, can be used to achieve higher systemic exposure. For instance, the HSD17B13 inhibitor BI-3231 showed significantly increased bioavailability with subcutaneous dosing.
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study
This protocol provides a general framework for assessing the oral bioavailability of this compound.
Methodology:
-
Animal Model: Utilize a suitable rodent model, such as male Sprague-Dawley rats.
-
Grouping and Dosing:
-
Group 1 (Oral Administration): Administer the this compound formulation via oral gavage.
-
Group 2 (Intravenous Administration): Administer a solubilized form of the inhibitor intravenously.
-
-
Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including:
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
Data Presentation:
Pharmacokinetic data should be summarized in a clear table for easy comparison between different formulations and routes of administration.
| Parameter | Oral Administration (Formulation A) | Oral Administration (Formulation B) | Intravenous Administration |
| Dose (mg/kg) | e.g., 10 | e.g., 10 | e.g., 1 |
| Cmax (ng/mL) | Insert Value | Insert Value | Insert Value |
| Tmax (h) | Insert Value | Insert Value | Insert Value |
| AUC (ng*h/mL) | Insert Value | Insert Value | Insert Value |
| Bioavailability (%) | Calculate vs. IV | Calculate vs. IV | 100 |
Protocol 2: Efficacy Study in a Diet-Induced NASH Mouse Model
This protocol outlines a general procedure to evaluate the therapeutic efficacy of an HSD17B13 inhibitor.
Methodology:
-
Animal Model: Use male C57BL/6J mice.
-
NASH Induction: Feed the mice a high-fat diet (HFD) or a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for 12-16 weeks to induce NASH.
-
Treatment:
-
Randomize the mice into a vehicle control group and one or more this compound treatment groups.
-
Administer the inhibitor or vehicle daily via a suitable route (e.g., oral gavage) for 4-8 weeks.
-
-
In-Life Monitoring: Monitor body weight, food intake, and the general health of the animals throughout the study.
-
Endpoint Analysis:
-
Collect blood to measure serum markers of liver injury (e.g., ALT, AST).
-
Harvest the livers for:
-
Histological analysis: H&E staining for steatosis and inflammation, and Sirius Red staining for fibrosis.
-
Gene expression analysis: qRT-PCR for genes involved in lipid metabolism and fibrosis.
-
Lipid analysis: Measurement of hepatic triglycerides.
-
-
Visualizations
Signaling Pathway
References
Navigating Hsd17B13-IN-5 Formulation for Animal Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the formulation of Hsd17B13-IN-5 for preclinical animal studies. Given that this compound is a novel small molecule inhibitor, it is anticipated to have low aqueous solubility, a common challenge in drug development.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address potential issues during your in vivo experiments. The information presented is based on established strategies for formulating poorly soluble compounds and data from similar Hsd17B13 inhibitors.
Troubleshooting Common Formulation Issues
Researchers may encounter several challenges when preparing this compound formulations for animal studies. Below are common problems and their potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous media | The compound is poorly soluble in water. The initial organic solvent (e.g., DMSO) is not miscible or the concentration is too high in the final aqueous solution. | - Gently warm the solution to 37-40°C. - Use vortexing or brief sonication to aid dissolution.[2] - Adjust the formulation by including solubilizing agents like PEG300, Tween-80, or cyclodextrins.[2][3] - For in vitro studies, ensure the final DMSO concentration is typically below 0.5%.[2] |
| Inconsistent or low in vivo exposure | Poor bioavailability due to low solubility and/or first-pass metabolism. | - Optimize the formulation to enhance solubility (see recommended formulations below). - Consider particle size reduction (micronization or nano-milling) to increase the dissolution rate. - Explore alternative administration routes such as subcutaneous (s.c.) or intraperitoneal (i.p.) injections to bypass the gastrointestinal tract. |
| Phase separation or cloudy suspension | The formulation components are not fully miscible, or the compound has not been fully incorporated. | - Ensure thorough mixing at each step of the formulation preparation. - Prepare the formulation by adding each component sequentially and ensuring homogeneity before adding the next. - If using a suspension, ensure uniform particle size and consider using a suspending agent like carboxymethylcellulose (CMC). |
| Vehicle-related toxicity in animals | High concentrations of certain organic solvents or surfactants can cause adverse effects. | - Minimize the concentration of organic solvents like DMSO to the lowest effective level (e.g., 5-10% of the final volume). - Refer to established databases of safe and tolerable excipients for the chosen animal model. - Conduct a vehicle tolerability study prior to the main experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the predicted solubility properties of this compound?
A1: While specific data for this compound is not publicly available, as a novel small molecule inhibitor, it is predicted to have low aqueous solubility. Similar Hsd17B13 inhibitors show good solubility in organic solvents like DMSO but require co-solvents and surfactants for administration in aqueous vehicles.
Q2: What are some recommended starting formulations for in vivo studies with this compound?
A2: Based on formulations used for other poorly soluble Hsd17B13 inhibitors, the following are recommended as starting points. It is crucial to perform solubility and stability tests of this compound in the selected vehicle prior to in vivo administration.
| Formulation ID | Composition | Recommended Route(s) | Notes |
| F1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral (p.o.), Subcutaneous (s.c.) | A common vehicle for poorly soluble compounds. |
| F2 | 0.5% (w/v) Carboxymethylcellulose (CMC) in water | Oral (p.o.) | Suitable for suspension formulations. Particle size reduction may be necessary. |
| F3 | 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline | Subcutaneous (s.c.), Intravenous (i.v.) | Cyclodextrins can enhance the solubility of hydrophobic compounds. |
| F4 | Corn Oil | Oral (p.o.), Subcutaneous (s.c.) | Suitable for highly lipophilic compounds. |
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. For similar compounds, concentrations of up to 100 mg/mL in DMSO are achievable with sonication. Always use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can negatively impact solubility. Store stock solutions at -20°C or -80°C.
Q4: What is the role of HSD17B13 and how does an inhibitor like this compound work?
A4: Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, associated with lipid droplets. Genetic studies have shown that individuals with loss-of-function variants of the HSD17B13 gene have a lower risk of developing chronic liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound, as an inhibitor, is designed to block the enzymatic activity of HSD17B13, mimicking the protective effects of these genetic variants.
Experimental Protocols
Protocol 1: Preparation of Formulation F1 (Solution)
Objective: To prepare a 1 mg/mL solution of this compound in a DMSO/PEG300/Tween-80/Saline vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound. For 1 mL of a 1 mg/mL solution, you will need 1 mg.
-
Dissolve in DMSO: In a sterile container, dissolve the this compound in 100 µL of DMSO. Vortex or sonicate until the compound is fully dissolved.
-
Add PEG300: Add 400 µL of PEG300 to the DMSO solution. Vortex thoroughly until the solution is homogeneous.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and uniform.
-
Add Saline: Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly by vortexing.
-
Final Observation: The final solution should be clear. If any precipitation occurs, gentle warming and/or brief sonication can be used to aid dissolution. Prepare this formulation fresh on the day of dosing.
Protocol 2: Formulation Stability Assessment
Objective: To assess the short-term stability of the this compound formulation.
Materials:
-
Prepared this compound formulation
-
Incubator or water bath at 37°C
-
Light-protected storage at room temperature and 4°C
-
Microscope
-
High-Performance Liquid Chromatography (HPLC) system (optional)
Procedure:
-
Visual Inspection: Aliquot the formulation into separate tubes. Observe the initial appearance (clarity, color, presence of particles).
-
Storage Conditions: Store aliquots under different conditions:
-
Room temperature (protected from light)
-
Refrigerated (4°C)
-
Body temperature (37°C)
-
-
Time Points: Visually inspect the aliquots at regular intervals (e.g., 0, 1, 4, 8, and 24 hours). Check for any signs of precipitation, crystallization, or phase separation. A microscope can be used for more detailed observation.
-
Chemical Stability (Optional): If an analytical method is available, quantify the concentration of this compound using HPLC at each time point to assess for chemical degradation.
Visualizing Key Concepts
To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.
References
Minimizing Hsd17B13-IN-5 degradation in experimental buffers
Welcome to the technical support center for Hsd17B13-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound in experimental buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal solubility and stability, it is highly recommended to prepare stock solutions of this compound in high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] From this high-concentration stock, you can make serial dilutions into your aqueous experimental buffers. The final concentration of DMSO in your assay should be kept low (typically below 0.5%) to avoid solvent-induced effects on your biological system.[3]
Q2: How should I store stock solutions of this compound?
A2: To maintain the integrity of this compound, stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1][2] For long-term storage, it is recommended to store these aliquots at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. Always protect the solutions from light.
Q3: I observed precipitation when I diluted my this compound stock solution into my aqueous buffer. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:
-
Decrease the final concentration: The concentration of this compound may be exceeding its solubility limit in the aqueous buffer. Try lowering the final concentration in your assay.
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on the pH of the solution. Experimenting with different pH values may improve solubility.
-
Increase serum concentration: If your experimental protocol allows, increasing the percentage of fetal bovine serum (FBS) in your media can help keep hydrophobic compounds in solution.
-
Use a carrier protein: Consider adding a carrier protein like bovine serum albumin (BSA) to your buffer to improve solubility.
Q4: What are the potential degradation pathways for this compound in experimental buffers?
A4: While specific degradation pathways for this compound are not extensively documented, compounds with similar structural motifs (e.g., thiazole and sulfonamide groups) can be susceptible to certain degradation mechanisms:
-
Photodegradation: Thiazole-containing compounds can be sensitive to light, potentially undergoing photo-oxygenation. It is crucial to protect solutions containing this compound from light.
-
Hydrolysis: Sulfonamide groups can be prone to hydrolysis, especially in non-neutral pH conditions. The rate of hydrolysis can be influenced by the electronic properties of the molecule.
-
Oxidation: As with many organic molecules, oxidation can be a degradation pathway. Using freshly prepared buffers and minimizing exposure to air can help mitigate this.
Q5: How do common buffer additives like BSA and Tween 20 affect the stability of this compound?
A5: While primarily used to prevent protein aggregation and non-specific binding, these additives may have indirect effects on small molecule stability:
-
Bovine Serum Albumin (BSA): BSA can bind to small molecules, which can in some cases protect them from degradation. However, it can also potentially reduce the free concentration of the inhibitor available to interact with its target.
-
Tween 20: As a non-ionic detergent, Tween 20 can help maintain the solubility of hydrophobic compounds, thus preventing aggregation which can sometimes precede degradation. There is evidence of weak interactions between Tween 20 and BSA.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
This is a common problem that may arise from the degradation of this compound in your experimental setup.
| Possible Cause | Recommended Action |
| Compound Degradation in Buffer | Perform a stability study of this compound in your experimental buffer over the time course of your experiment. Use HPLC to quantify the amount of intact compound at different time points. |
| Incomplete Dissolution | Visually inspect your stock and working solutions for any precipitate before use. If present, try gentle warming (e.g., 37°C) or sonication to aid dissolution. |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing, which can lead to degradation. |
| Light Exposure | Protect all solutions containing this compound from light by using amber vials or by wrapping containers in foil. |
| Incorrect Storage | Ensure that stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term). |
Issue 2: Poor solubility in aqueous buffers leading to precipitation.
| Possible Cause | Recommended Action |
| Low Intrinsic Aqueous Solubility | Reduce the final concentration of the inhibitor in your assay. If this is not feasible, consider using a co-solvent system or formulation with excipients. |
| Buffer Incompatibility (pH/Salts) | The pH of the aqueous buffer can significantly impact the solubility of ionizable compounds. Test the solubility of this compound in a range of buffers with different pH values to determine the optimal conditions. |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration can sometimes cause the compound to "crash out" upon dilution in aqueous buffer. Ensure the final DMSO concentration is as low as possible (ideally <0.5%). |
Quantitative Data Summary
The following table provides representative stability data for a typical HSD17B13 inhibitor in common experimental buffers. This data is illustrative and it is recommended to perform a stability study for this compound under your specific experimental conditions.
Table 1: Representative Stability of a Typical HSD17B13 Inhibitor in Various Buffers
| Buffer System (pH 7.4) | Temperature | Incubation Time (hours) | Remaining Compound (%) |
| PBS | 37°C | 0 | 100 |
| 2 | 98 | ||
| 6 | 95 | ||
| 24 | 85 | ||
| Tris-HCl (50 mM) | 37°C | 0 | 100 |
| 2 | 99 | ||
| 6 | 97 | ||
| 24 | 90 | ||
| Tris-HCl (50 mM) + 0.01% Tween 20 | 37°C | 0 | 100 |
| 2 | 99 | ||
| 6 | 98 | ||
| 24 | 92 | ||
| Tris-HCl (50 mM) + 0.1% BSA | 37°C | 0 | 100 |
| 2 | 99 | ||
| 6 | 98 | ||
| 24 | 94 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes. Gentle warming in a 37°C water bath for 5-10 minutes may also be necessary. Visually inspect to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -80°C for long-term storage.
Protocol 2: Chemical Stability Assessment by HPLC
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific buffer over time.
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in the desired buffer at the final working concentration.
-
Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate any proteins and stop degradation.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C) for the desired duration (e.g., 2, 6, 24 hours).
-
Prepare Time-Point Samples: At each time point, take an aliquot of the incubated solution and process it as described in step 1.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the T=0 sample to determine the percentage of the compound remaining.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Potential degradation pathways for this compound.
References
Hsd17B13-IN-5 interference with common assay reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Hsd17B13-IN-5 in common assays. The information is designed to help identify and resolve potential interference with assay reagents and ensure the generation of accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is an enzyme predominantly expressed in the liver, where it is associated with lipid droplets.[1][2] It is involved in hepatic lipid and retinol metabolism.[2][3] Loss-of-function variants in the HSD17B13 gene have been linked to a reduced risk of progression of non-alcoholic fatty liver disease (NAFLD).[1] this compound is designed to inhibit the enzymatic activity of HSD17B13, making it a valuable tool for studying the enzyme's role in liver diseases.
Q2: I am observing unexpected results in my luciferase-based reporter assay when using this compound. Could the compound be interfering with my assay?
A2: While direct interference data for this compound is not available, it is a known phenomenon for small molecules to interfere with commonly used reporter systems like luciferase. This interference can lead to either an unexpected increase or decrease in the reporter signal. Therefore, it is crucial to perform appropriate control experiments to rule out any assay artifacts.
Q3: What are the common mechanisms by which small molecules like this compound can interfere with luciferase-based reporter assays?
A3: Small molecules can interfere with luciferase assays through several mechanisms:
-
Direct Inhibition of Luciferase: The compound may directly bind to and inhibit the luciferase enzyme, resulting in a decreased luminescent signal.
-
Enzyme Stabilization: Conversely, some compounds can bind to and stabilize the luciferase enzyme, protecting it from degradation and leading to an accumulation of the reporter protein and an increased signal.
-
Promoter Activity Modulation: The compound could have off-target effects on the promoter driving your reporter gene, causing a true biological change in reporter expression rather than an assay artifact.
Q4: How can I determine if this compound is directly inhibiting the luciferase enzyme in my assay?
A4: A cell-free luciferase assay is the recommended method to test for direct enzyme inhibition. This involves mixing recombinant luciferase enzyme with its substrate (luciferin) in the presence and absence of this compound. A decrease in luminescence in the presence of the compound would indicate direct inhibition.
Q5: My fluorescence-based assay is giving inconsistent results with this compound. What could be the cause?
A5: Small molecule inhibitors can interfere with fluorescence-based assays through various mechanisms, including autofluorescence, quenching, or light scattering. Given that HSD17B13's substrate, retinol, and its product, retinaldehyde, are fluorescent, there is also potential for indirect interference in assays monitoring these molecules.
Troubleshooting Guides
Issue 1: Inconsistent Results in Luminescence-Based Assays (e.g., NAD(P)H-Glo™)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected decrease in signal | Direct inhibition of the luciferase enzyme by this compound. | 1. Perform a cell-free luciferase assay with recombinant enzyme and this compound to confirm direct inhibition. 2. If direct inhibition is confirmed, consider using an alternative reporter system or a different assay format (e.g., fluorescence-based or mass spectrometry-based). |
| Unexpected increase in signal | Stabilization of the luciferase enzyme by this compound. | 1. Run a control experiment with a constitutively active promoter to assess general effects on the reporter. 2. Validate findings with a secondary assay that does not rely on luciferase. |
| High variability between replicates | - Pipetting errors. - Compound precipitation. | 1. Use calibrated pipettes and consider preparing a master mix. 2. Visually inspect assay plates for precipitation. Determine the solubility of this compound in your assay buffer and consider adjusting the final DMSO concentration (typically ≤ 0.5%). |
Issue 2: Inconsistent Results in Fluorescence-Based Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High background fluorescence | Autofluorescence of this compound. | 1. Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your fluorophore. 2. If autofluorescence is significant, subtract the background fluorescence from all measurements. 3. Consider using a fluorophore with excitation/emission spectra that do not overlap with that of the inhibitor. |
| Lower than expected signal | Fluorescence quenching by this compound. | 1. Perform a titration experiment with your fluorescent probe and increasing concentrations of this compound to assess quenching effects. 2. If quenching is observed, you may need to adjust your assay design or choose a different fluorescent probe. |
| Increased signal variability | Light scattering due to compound precipitation. | 1. Check the solubility of this compound in your assay buffer. 2. Filter the inhibitor solution before use. 3. Optimize the inhibitor concentration to the lowest effective dose. |
Experimental Protocols
Protocol 1: HSD17B13 Enzymatic Activity Assay (Luminescence-Based)
This protocol is adapted from established methods for HSD17B13 inhibitor screening.
Materials:
-
Recombinant human HSD17B13 protein
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
This compound
-
Assay Buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6
-
NAD(P)H-Glo™ Detection Reagent
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO.
-
Assay Plate Preparation: Add 80 nL of the diluted this compound to the wells of a 384-well assay plate. Include controls with DMSO only (no inhibitor) and no enzyme (background).
-
Substrate Mix Preparation: Prepare a substrate mix containing 12 µM β-estradiol and 500 µM NAD+ in the assay buffer.
-
Reaction Initiation: Add 2 µL of the substrate mix to each well. Subsequently, add 2 µL of recombinant Hsd17B13 protein (e.g., 30 nM final concentration) to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 2 hours in the dark.
-
Detection: Add 3 µL of NAD(P)H-Glo™ detection reagent to each well. Incubate for an additional 1 hour at room temperature in the dark.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of NADH produced. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell-Free Luciferase Interference Assay
Objective: To determine if this compound directly interferes with luciferase activity.
Materials:
-
Recombinant luciferase enzyme
-
Luciferin substrate
-
This compound
-
Assay buffer (compatible with luciferase)
-
Luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Setup: In a luminometer-compatible plate, add the recombinant luciferase enzyme to each well.
-
Compound Addition: Add the diluted this compound or vehicle control to the wells containing the enzyme.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Signal Detection: Initiate the reaction by adding the luciferin substrate and immediately measure the luminescence.
-
Data Analysis: Compare the luminescence signal in the presence of this compound to the vehicle control. A significant decrease in signal suggests direct inhibition of the luciferase enzyme.
Visualizations
Caption: HSD17B13 signaling in lipogenesis and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting potential assay interference by this compound.
References
Technical Support Center: Validating Hsd17B13-IN-5 Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the activity of the Hsd17B13 inhibitor, Hsd17B13-IN-5, in various cell lines. The information is tailored for scientists and drug development professionals encountering specific issues during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Choosing the Right Cell Line
Q: Which cell line is best for validating the activity of this compound?
A: The optimal cell line depends on your experimental goals. HSD17B13 is predominantly expressed in the liver, but its endogenous expression is often low in commonly used liver-derived cell lines.[1]
Recommendations:
-
For High-Throughput Screening & Potency Determination: Human Embryonic Kidney (HEK293) cells engineered to stably overexpress HSD17B13 are highly recommended.[1][2][3] These cells provide a robust and consistent level of enzyme activity, which is ideal for measuring IC50 values.
-
For Studying Physiologically Relevant Effects: Human hepatocyte-derived cell lines like HepG2 or Huh7 can be used.[4] However, due to low endogenous expression, you may need to either overexpress HSD17B13 or use highly sensitive analytical methods to detect its activity.
-
For Preclinical Validation: Primary human hepatocytes (PHHs) are the gold standard for validating inhibitor activity in a physiologically relevant context, though they are more complex to culture.
Issue 2: Low or No Detectable Inhibitor Activity
Q: My this compound compound shows potent activity in biochemical assays but little to no activity in my cell-based assay. What are the potential causes?
A: This is a common challenge when transitioning from in vitro to cellular models. The discrepancy can arise from multiple factors related to the compound, the cells, or the assay itself.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | The inhibitor may not be efficiently crossing the cell membrane. Consider using alternative compounds or performing cellular uptake assays to measure intracellular concentration. |
| Low Endogenous HSD17B13 Expression | The target enzyme level in your chosen cell line (e.g., HepG2) may be too low to produce a detectable signal window. Solution: Use a cell line stably overexpressing HSD17B13 or confirm target expression via Western Blot or qPCR. |
| Compound Instability or Precipitation | This compound may be unstable or precipitating in the cell culture medium. Solution: Visually inspect for precipitation. Ensure the final DMSO concentration is low (typically ≤0.5%) and prepare fresh working solutions for each experiment. |
| Substrate/Cofactor Limitations | The intracellular concentration of the substrate (e.g., retinol) or the essential cofactor NAD+ may be insufficient. Solution: You may need to supplement the media with the substrate. Ensure the assay buffer contains an adequate concentration of NAD+. |
| Off-Target Effects & Cellular Toxicity | At the concentrations tested, the compound might be causing cell death, masking any specific inhibitory effect. Solution: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel to determine the non-toxic concentration range of this compound for your cell line. |
Quantitative Data Summary
Direct public data for this compound is limited. The following table summarizes inhibitory potency for other well-characterized HSD17B13 inhibitors to provide a reference for expected potency ranges. Variations in IC50 values can occur due to different substrates and assay conditions.
| Compound Name | Biochemical IC50 / Kᵢ (Human) | Cellular IC50 (Cell Line) | Substrate Used |
| BI-3231 | Kᵢ = 0.7 ± 0.2 nM | 11 ± 5 nM (HEK293) | Estradiol |
| Hsd17B13-IN-15 | IC50 = 6 nM | Not Reported | Not Specified |
| INI-678 | ≤ 0.1 µM | Not Reported | Not Specified |
| Compound 1 (Pfizer) | 200 nM | Not Reported | β-estradiol |
Visualizations
Signaling Pathway and Inhibition Point
The diagram below illustrates a proposed signaling pathway for HSD17B13 in promoting liver inflammation and the point of action for inhibitors like this compound. HSD17B13's retinol dehydrogenase activity is implicated in pathways that can lead to the activation of hepatic stellate cells and inflammatory responses.
Experimental Workflow for Inhibitor Validation
This workflow outlines the key steps for assessing the efficacy of this compound in a cell-based assay.
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting inconsistent results in cell-based assays.
References
Validation & Comparative
A Comparative Guide to HSD17B13 Inhibitors: Hsd17B13-IN-5 Versus Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
The enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including metabolic dysfunction-associated steatohepatitis (MASH) and alcohol-related liver disease. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of disease progression, sparking significant interest in the development of pharmacological inhibitors to mimic this protective effect. This guide provides an objective comparison of Hsd17B13-IN-5 with other key HSD17B13 inhibitors, presenting available preclinical data to inform research and development decisions.
Introduction to HSD17B13
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] While its precise physiological substrates are still under investigation, it is known to be involved in the metabolism of steroids, bioactive lipids, and retinol.[2][3] Upregulation of HSD17B13 is observed in patients with non-alcoholic fatty liver disease (NAFLD), suggesting a role in the pathophysiology of liver damage.[4] Inhibition of HSD17B13 is therefore a promising therapeutic strategy to ameliorate lipotoxicity, inflammation, and fibrosis associated with chronic liver diseases.
Small Molecule Inhibitors: A Comparative Overview
A growing number of small molecule inhibitors targeting HSD17B13 are in various stages of preclinical and clinical development. This guide focuses on a comparison of this compound with other notable compounds for which public data is available, including BI-3231, INI-822, and the potent preclinical candidate, compound 32.
Data Presentation
The following tables summarize the available quantitative data for these HSD17B13 inhibitors, focusing on their in vitro potency and, where available, their cellular activity and in vivo efficacy.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Type | IC50 | Kᵢ | Reference(s) |
| This compound | Human HSD17B13 | Biochemical (Estradiol substrate) | Not Reported | ≤ 50 nM | [5] |
| BI-3231 | Human HSD17B13 | Biochemical | 1 nM | 0.7 ± 0.2 nM | |
| Mouse HSD17B13 | Biochemical | 13 nM | Not Reported | ||
| INI-822 | Human HSD17B13 | Biochemical | Low nM potency | Not Reported | |
| Compound 32 | Human HSD17B13 | Biochemical | 2.5 nM | Not Reported |
Table 2: Cellular Activity and Preclinical Efficacy of HSD17B13 Inhibitors
| Compound | Cellular IC50 (Cell Line) | Preclinical Model | Key Findings | Reference(s) |
| This compound | Not Reported | Not Reported | Data not publicly available | - |
| BI-3231 | 11 ± 5 nM (HEK293-hHSD17B13) | Palmitic acid-induced lipotoxicity in HepG2 and primary mouse hepatocytes | Reduced triglyceride accumulation, improved hepatocyte proliferation and lipid homeostasis. | |
| INI-822 | Not Reported | Zucker obese rats on CDAA-HFD; Human liver-on-a-chip model | Decreased ALT levels; Increased hepatic phosphatidylcholines; Reduced fibrotic proteins (αSMA and collagen type 1). | |
| Compound 32 | Not Reported | Diet-induced obesity (DIO) and MASH mouse models | Exhibited better anti-MASH effects (lipid metabolism, inflammation, fibrosis, oxidative stress) compared to BI-3231. |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors function, the following diagrams illustrate the proposed signaling pathway of HSD17B13 and a general workflow for the discovery and evaluation of HSD17B13 inhibitors.
Proposed HSD17B13 signaling pathway and point of therapeutic intervention.
A generalized workflow for the discovery and preclinical development of HSD17B13 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are generalized protocols for key experiments cited in the evaluation of HSD17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay (Biochemical)
This assay is fundamental for determining the in vitro potency (IC50) of small molecule inhibitors.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of purified HSD17B13 by 50%.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol or Leukotriene B4
-
Cofactor: NAD+
-
Test inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
NADH detection reagent (e.g., NAD/NADH-Glo™)
-
384-well or 1536-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in assay buffer.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of the assay plate.
-
Add a solution of recombinant HSD17B13 enzyme and NAD+ to each well.
-
Pre-incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (e.g., β-estradiol).
-
Incubate the reaction at room temperature for a defined period (e.g., 60-120 minutes).
-
Stop the reaction and add the NADH detection reagent.
-
Measure the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This biophysical assay confirms the direct binding of an inhibitor to HSD17B13 within a cellular environment.
Objective: To assess the ability of an inhibitor to stabilize HSD17B13 against thermal denaturation, indicating target engagement.
Materials:
-
Cells overexpressing HSD17B13 (e.g., HEK293-hHSD17B13)
-
Cell culture medium and reagents
-
Test inhibitor (e.g., BI-3231)
-
Lysis buffer
-
PCR tubes and thermal cycler
-
Western blot or AlphaLISA reagents for protein quantification
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Aliquot the treated cell suspension into PCR tubes for each temperature point in a predefined gradient (e.g., 40°C to 70°C).
-
Heat the samples in a thermal cycler for a short duration (e.g., 3 minutes) at the respective temperatures, followed by a cooling step.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble HSD17B13 in each sample using Western blot or AlphaLISA.
-
Plot the amount of soluble HSD17B13 as a function of temperature. A shift in the melting curve to a higher temperature for the inhibitor-treated group compared to the vehicle group indicates target stabilization and engagement.
In Vivo Efficacy Study in a MASH Mouse Model
This protocol outlines a general procedure for evaluating the therapeutic efficacy of an HSD17B13 inhibitor in a diet-induced mouse model of MASH.
Objective: To assess the inhibitor's effect on liver steatosis, inflammation, and fibrosis in a relevant animal model.
Materials:
-
C57BL/6J mice
-
MASH-inducing diet (e.g., choline-deficient, L-amino acid-defined, high-fat diet; CDAA-HFD)
-
Test inhibitor and vehicle control
-
Standard laboratory equipment for animal housing, dosing, and sample collection
Procedure:
-
Induce MASH in mice by feeding them the specialized diet for a specified period (e.g., 8-12 weeks).
-
Randomize mice into treatment groups (vehicle control, and one or more doses of the test inhibitor).
-
Administer the inhibitor or vehicle daily via an appropriate route (e.g., oral gavage) for a defined treatment period (e.g., 4-8 weeks).
-
Monitor animal health, body weight, and food intake regularly.
-
At the end of the study, collect blood for analysis of plasma biomarkers (e.g., ALT, AST).
-
Euthanize the mice and collect liver tissue for:
-
Histological analysis: H&E staining for NAFLD Activity Score (NAS) and Sirius Red staining for fibrosis assessment.
-
Gene expression analysis: qRT-PCR for markers of inflammation (e.g., Tnf, Il6) and fibrosis (e.g., Col1a1, Timp1).
-
Biochemical analysis: Measurement of liver triglyceride content.
-
Conclusion
The development of HSD17B13 inhibitors represents a genetically validated and promising therapeutic strategy for chronic liver diseases. While publicly available data for this compound is currently limited, other inhibitors such as BI-3231, INI-822, and compound 32 have demonstrated potent in vitro activity and encouraging preclinical efficacy. BI-3231 is a well-characterized chemical probe, valuable for in vitro and mechanistic studies. INI-822 is the first small molecule inhibitor of HSD17B13 to enter clinical trials, and preclinical data for compound 32 suggests a potentially superior in vivo anti-MASH profile compared to BI-3231.
The choice of inhibitor for research purposes will depend on the specific experimental needs, including the desired potency, selectivity, and the availability of supporting in vitro and in vivo data. As more data from ongoing preclinical and clinical studies become available, a clearer picture of the comparative efficacy and safety of these promising HSD17B13 inhibitors will emerge, guiding the future development of novel therapies for patients with chronic liver disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to HSD17B13 Inhibitors for NAFLD Research: Spotlight on BI-3231
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors, with a primary focus on the well-characterized chemical probe BI-3231, in the context of non-alcoholic fatty liver disease (NAFLD) models. Due to the absence of publicly available data on Hsd17B13-IN-5, this guide will utilize BI-3231 as a representative small molecule inhibitor to illustrate the principles and therapeutic potential of targeting HSD17B13.
The enzyme HSD17B13 has emerged as a compelling therapeutic target for NAFLD and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.[2][3] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver and is thought to play a role in lipid metabolism and inflammation.[2] Inhibition of HSD17B13 is a promising strategy to ameliorate the pathological features of NAFLD.
At a Glance: BI-3231 - A Potent and Selective HSD17B13 Inhibitor
BI-3231 is the first potent and selective chemical probe reported for HSD17B13. It was identified through a high-throughput screening campaign and subsequent optimization. This small molecule has been instrumental in preclinical research to probe the function of HSD17B13 and validate it as a therapeutic target.
Quantitative Data Summary
The following tables summarize the key in vitro potency and pharmacokinetic properties of BI-3231.
Table 1: In Vitro Potency of BI-3231
| Target | IC50 (nM) |
| Human HSD17B13 | 1 |
| Mouse HSD17B13 | 13 |
Table 2: Pharmacokinetic Properties of BI-3231 in Mice
| Parameter | Value | Administration Route |
| Oral Bioavailability (F%) | 10% | Oral (p.o.) |
| Plasma Clearance | Rapid, exceeds hepatic blood flow | Intravenous (i.v.) & Oral (p.o.) |
| Liver Accumulation | Significant | Intravenous (i.v.) |
Mechanism of Action and Preclinical Efficacy
HSD17B13 is predominantly expressed in hepatocytes and is associated with lipid droplets. Its expression is significantly increased in the livers of patients with NAFLD. The enzyme possesses retinol dehydrogenase activity, converting retinol to retinaldehyde. The inhibition of HSD17B13 is hypothesized to mimic the protective effects of the naturally occurring loss-of-function variants, thereby mitigating the progression of NAFLD.
In preclinical studies, BI-3231 has demonstrated the potential to reduce the lipotoxic effects of palmitic acid in both human and mouse hepatocytes. Treatment with BI-3231 in in vitro models of hepatocellular lipotoxicity resulted in a significant decrease in triglyceride accumulation. Furthermore, BI-3231 treatment led to improvements in hepatocyte proliferation, cell differentiation, and lipid homeostasis. Mechanistically, BI-3231 was shown to increase mitochondrial respiratory function without affecting β-oxidation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize HSD17B13 inhibitors like BI-3231.
HSD17B13 Enzymatic Activity Assay
This assay quantifies the enzymatic activity of HSD17B13 and the potency of inhibitors.
-
Principle: The assay measures the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate like β-estradiol or retinol, using a bioluminescent detection kit.
-
Procedure:
-
Purified recombinant human or mouse HSD17B13 is incubated with the substrate and the cofactor NAD+.
-
The inhibitor (e.g., BI-3231) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period.
-
The amount of NADH produced is quantified using a detection reagent, and the luminescence is measured.
-
IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.
-
Principle: The binding of a ligand (inhibitor) to a protein increases the protein's thermal stability.
-
Procedure:
-
Cells expressing the target protein (HSD17B13) are incubated with the inhibitor or vehicle.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction of the target protein is quantified by Western blotting or other methods.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
In Vitro Hepatocellular Lipotoxicity Model
This model assesses the protective effects of an inhibitor against fatty acid-induced cell stress.
-
Cell Lines: Human hepatoma cell lines (e.g., HepG2) or primary mouse hepatocytes are used.
-
Procedure:
-
Lipotoxicity is induced by treating the cells with palmitic acid.
-
Cells are co-incubated with the HSD17B13 inhibitor (e.g., BI-3231) at various concentrations.
-
After the treatment period, various endpoints are assessed:
-
Triglyceride Accumulation: Intracellular triglycerides are quantified.
-
Cell Viability: Assessed using methods like the MTT assay.
-
Gene Expression: Changes in genes related to lipid metabolism, inflammation, and fibrosis are measured by qRT-PCR.
-
-
In Vivo NAFLD/NASH Models
Animal models are essential for evaluating the in vivo efficacy of HSD17B13 inhibitors.
-
Animal Model: Commonly used models include C57BL/6J mice fed a NASH-inducing diet (e.g., high-fat, high-fructose diet) for an extended period to induce steatohepatitis and fibrosis.
-
Procedure:
-
After the diet-induction period, mice are treated with the HSD17B13 inhibitor or vehicle.
-
Due to the low oral bioavailability of BI-3231, subcutaneous administration is often recommended.
-
Throughout the study, body weight, food intake, and serum biomarkers (e.g., ALT, AST) are monitored.
-
At the end of the study, liver tissues are collected for:
-
Histological Analysis: Staining with H&E for NAFLD activity score (NAS) and Sirius Red for fibrosis.
-
Biochemical Analysis: Measurement of hepatic triglyceride and cholesterol levels.
-
Gene Expression Analysis: Quantification of genes involved in fibrosis and inflammation.
-
-
Visualizing the Landscape of HSD17B13 in NAFLD
Diagrams illustrating the signaling pathway and experimental workflows can aid in understanding the complex biological processes and research strategies.
Caption: Proposed signaling pathway of HSD17B13 in NAFLD pathogenesis.
Caption: Preclinical workflow for HSD17B13 inhibitor characterization.
Conclusion
The inhibition of HSD17B13 represents a genetically validated and highly promising therapeutic strategy for the treatment of NAFLD and NASH. Small molecule inhibitors, exemplified by the potent and selective chemical probe BI-3231, are invaluable tools for elucidating the biological functions of HSD17B13 and for advancing drug discovery efforts. While direct comparative data for this compound is unavailable, the extensive characterization of BI-3231 provides a robust framework for understanding the potential of this therapeutic class. Future research will likely focus on the development of HSD17B13 inhibitors with optimized pharmacokinetic profiles for clinical development.
References
A Comparative Guide to HSD17B13 Target Validation Using CRISPR/Cas9
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a high-value therapeutic target for chronic liver diseases.[1][2][3] Extensive human genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[4][5] This genetic validation provides a powerful rationale for developing small molecule inhibitors that can phenocopy the protective effects of these natural genetic variants.
The development of any new inhibitor, such as the representative compound Hsd17B13-IN-5, requires rigorous on-target validation to ensure that its biological effects are mediated through the intended target and not due to off-target activities. CRISPR/Cas9 gene-editing technology serves as the gold standard for this purpose. By creating a complete knockout of the HSD17B13 gene, researchers can directly compare the cellular phenotype of pharmacological inhibition with genetic ablation. A high degree of concordance between the two provides strong evidence of on-target activity.
This guide provides a comprehensive framework for validating the target engagement of this compound by comparing its effects to those induced by CRISPR/Cas9-mediated knockout of HSD17B13. We present detailed experimental protocols, comparative data tables, and workflow visualizations to guide researchers through this critical validation process.
Comparative Analysis: Pharmacological Inhibition vs. Genetic Knockout
The core principle of target validation is to demonstrate that the phenotypic changes induced by a small molecule inhibitor are identical to those caused by the genetic removal of its target. The following tables outline the expected comparative outcomes when treating a relevant hepatocyte cell line (e.g., HepG2 or Huh7) with this compound versus using an HSD17B13 knockout (KO) cell line.
Table 1: Cellular Phenotype Comparison for On-Target Validation
| Parameter | Wild-Type (WT) + Vehicle | Wild-Type (WT) + this compound | HSD17B13 KO | Expected Outcome for Validation |
|---|---|---|---|---|
| HSD17B13 Protein Level | Baseline | Baseline | Absent | No change in protein level with inhibitor treatment. |
| Target Engagement (CETSA) | Baseline Melting Temp. | Increased Melting Temp. | Not Applicable | Inhibitor binding stabilizes the protein, increasing its thermal stability. |
| Lipid Accumulation (Lipotoxic Stress) | Increased | Significantly Decreased | Significantly Decreased | Inhibitor effect should mimic the KO phenotype under lipid overload conditions. |
| Retinol Dehydrogenase Activity | Baseline | Inhibited | Absent / Greatly Reduced | The inhibitor should block the known enzymatic function of HSD17B13. |
| Fibrosis Marker (α-SMA) mRNA | Baseline | Decreased | Decreased | Both inhibition and KO are expected to reduce markers of fibrosis. |
| Inflammatory Marker (STAT3) Activation | Baseline | Decreased | Decreased | Inhibition should phenocopy the KO effect on inflammatory signaling pathways. |
Table 2: Comparative In Vitro Potency of HSD17B13 Inhibitors
| Compound/Modality | Type | Potency (IC₅₀) | Selectivity | Reference |
|---|---|---|---|---|
| This compound | Small Molecule | (Hypothetical Value) | (To Be Determined) | N/A |
| BI-3231 | Small Molecule | 1 nM (Human) | >10,000-fold vs. HSD17B11 | |
| INI-678 | Small Molecule | Low nM potency | Selective vs. other HSD17B members | |
| ARO-HSD (siRNA) | RNA Interference | N/A (Measures mRNA reduction) | N/A |
| CRISPR/Cas9 | Gene Editing | N/A (Complete gene knockout) | Target-specific | |
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental workflows involved in HSD17B13 target validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
Genetic Validation of Hsd17B13 Inhibition: A Comparative Guide to Hsd17B13-IN-5 and Alternative Modalities
This guide provides an objective comparison of pharmacological and genetic approaches to validate the inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a significant therapeutic target for chronic liver diseases. The focus is on the conceptual framework for evaluating small molecule inhibitors, exemplified by Hsd17B13-IN-5, in the context of robust human genetic data.
Introduction to HSD17B13: A Genetically Validated Target for Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily expressed in the liver and localized to lipid droplets.[1][2] Its expression is notably increased in patients with non-alcoholic fatty liver disease (NAFLD).[2][3][4] The most compelling evidence for HSD17B13 as a therapeutic target comes from human genetics. Genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene, such as rs72613567, that are associated with a reduced risk of progressing from simple steatosis to more severe liver conditions like non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. This strong genetic validation has driven the development of small molecule inhibitors that aim to mimic the protective effects of these natural genetic variations.
Data Presentation: Quantitative Comparison of HSD17B13 Modulation
The following tables summarize quantitative data to compare the efficacy of pharmacological inhibitors with the effects observed from genetic modulation of HSD17B13. While specific public data for this compound is not available, the tables include data for other well-characterized inhibitors to provide a comparative framework.
Table 1: In Vitro Potency of HSD17B13 Small Molecule Inhibitors
| Compound/Modality | Type | Target Species | Potency (IC50) | Reference |
| This compound | Small Molecule | Human HSD17B13 | Data not publicly available | - |
| BI-3231 | Small Molecule | Human HSD17B13 | 1 nM | |
| Mouse HSD17B13 | 13 nM | |||
| INI-678 | Small Molecule | Human HSD17B13 | Low nM potency | |
| Compound 32 | Small Molecule | Human HSD17B13 | 2.5 nM | |
| ARO-HSD | siRNA | Human HSD17B13 mRNA | N/A (measures mRNA reduction) |
Note: IC50 values may not be directly comparable across different studies due to variations in assay conditions.
Table 2: Comparison of Preclinical and Clinical Effects of HSD17B13 Modulation
| Approach | Model | Key Findings | Reference |
| Genetic (Loss-of-Function Variants) | Human Studies | Reduced risk of NASH, cirrhosis, and hepatocellular carcinoma. Lower serum ALT and AST levels. | |
| Pharmacological (e.g., INI-678) | 3D Liver-on-a-Chip | Significant reduction in fibrosis markers (α-SMA by 35.4%, Collagen Type 1 by 42.5%). | |
| Pharmacological (e.g., Compound 32) | Mouse Models of MASH | Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway. | |
| Genetic (siRNA Knockdown) | Mouse Models of NAFLD/NASH | Protection against liver fibrosis. | |
| Pharmacological (ARO-HSD) | Phase 1 Clinical Trial | Significant downregulation of liver HSD17B13 mRNA and protein. Marked reduction in serum ALT and AST. |
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathway of HSD17B13 and a typical workflow for inhibitor validation.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of HSD17B13 inhibitors.
1. HSD17B13 Enzyme Inhibition Assay (IC50 Determination)
-
Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of HSD17B13.
-
Principle: This assay measures the conversion of a substrate by recombinant HSD17B13 in the presence of a cofactor (NAD+). The inhibition of this reaction by a compound is quantified.
-
Methodology:
-
Reaction Setup: In a microplate (e.g., 384-well), add assay buffer, purified recombinant human HSD17B13 enzyme, and the cofactor NAD+.
-
Compound Addition: Add the test compound (e.g., this compound) in a series of dilutions. Include a vehicle control (DMSO).
-
Reaction Initiation: Initiate the reaction by adding a substrate such as estradiol or leukotriene B4.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: Stop the reaction. Measure the formation of the product or the change in NADH concentration. A common method is a bioluminescent assay that measures NADH levels, where the light signal is inversely proportional to HSD17B13 activity.
-
Calculation: Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.
-
2. Genetic Knockdown Validation (qRT-PCR & Western Blot)
-
Objective: To confirm the reduction of HSD17B13 expression at the mRNA and protein level following genetic intervention (e.g., siRNA or shRNA).
-
Methodology (qRT-PCR):
-
RNA Isolation: Isolate total RNA from treated and control cells or liver tissue.
-
cDNA Synthesis: Perform reverse transcription to synthesize complementary DNA (cDNA).
-
Quantitative PCR: Use qPCR with primers specific for HSD17B13 and a housekeeping gene (for normalization) to measure the relative abundance of HSD17B13 mRNA.
-
-
Methodology (Western Blot):
-
Protein Extraction: Lyse cells or tissues to extract total protein.
-
Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
Electrophoresis: Separate equal amounts of protein by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Detection: Probe the membrane with a primary antibody specific to HSD17B13, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP). Visualize the protein bands to confirm reduced expression.
-
3. In Vivo Efficacy in NAFLD/NASH Mouse Models
-
Objective: To assess the therapeutic potential of an HSD17B13 inhibitor in a living organism modeling human liver disease.
-
Methodology:
-
Model Induction: Use a standard mouse model to induce NAFLD/NASH, such as feeding mice a high-fat diet (HFD) or a diet deficient in methionine and choline for several weeks.
-
Compound Administration: Administer the test inhibitor (e.g., this compound) or a vehicle control to the mice daily via oral gavage or another appropriate route for a specified treatment period.
-
Monitoring: Monitor animal weight and relevant blood biomarkers (e.g., ALT, AST) throughout the study.
-
Endpoint Analysis: At the end of the study, collect blood and liver tissue.
-
Assessment: Perform histological analysis (e.g., H&E and Sirius Red staining) on liver sections to assess steatosis, inflammation, and fibrosis. Conduct gene expression analysis on liver tissue to measure markers of inflammation and fibrosis.
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Navigating the Landscape of Hsd17B13 Inhibition: A Head-to-Head Comparison of Small Molecule Inhibitors
For researchers and drug development professionals, the quest for effective treatments for chronic liver diseases such as non-alcoholic steatohepatitis (NASH) has identified Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a promising therapeutic target. Genetic studies have compellingly shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[1][2] This has catalyzed the development of small molecule inhibitors designed to mimic this protective effect.[3] This guide provides a comparative analysis of publicly disclosed Hsd17B13 small molecule inhibitors, presenting their performance data, the experimental protocols used for their evaluation, and the biological pathways they modulate.
Quantitative Comparison of Hsd17B13 Inhibitors
The development of potent and selective Hsd17B13 inhibitors is a key focus of current research efforts. The following table summarizes the reported in vitro potency and selectivity of several prominent Hsd17B13 small molecule inhibitors. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions may vary between studies.[2]
| Inhibitor | Target | IC50 / Ki | Selectivity | Substrate(s) Used in Assay | Reference(s) |
| BI-3231 | Human Hsd17B13 | IC50: 1 nM, Ki: 1 nM | >10,000-fold vs. HSD17B11 (IC50 > 10 µM) | Estradiol, Leukotriene B4 (LTB4), Retinol | [1] |
| Mouse Hsd17B13 | IC50: 14 nM, Ki: 13 nM | - | Estradiol | ||
| INI-822 | Human Hsd17B13 | low nM potency | >100-fold vs other HSD17B family members | Not specified | |
| EP-036332 | Human Hsd17B13 | 14 nM | >7,000-fold vs. HSD17B1 | Not specified | |
| HSD17B13-IN-15 | Human Hsd17B13 | ≤ 0.1 µM | Not Reported | Estradiol, Leukotriene B3 | |
| HSD17B13-IN-31 (Compound 32) | Human Hsd17B13 | 2.5 nM | Highly Selective | Not specified |
Signaling Pathway and Mechanism of Action
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Its expression is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c) dependent manner, a key pathway in lipid metabolism. By inhibiting HSD17B13, small molecules aim to modulate downstream pathways, potentially reducing the production of pro-inflammatory and pro-fibrotic mediators.
Experimental Protocols
The characterization of Hsd17B13 inhibitors relies on a series of robust in vitro and cellular assays to determine their potency and selectivity.
HSD17B13 Enzymatic Activity Assay
Objective: To determine the concentration of an inhibitor required to reduce Hsd17B13 enzymatic activity by 50% (IC50).
Principle: This assay quantifies the conversion of a substrate (e.g., estradiol) to its oxidized product by recombinant Hsd17B13, coupled with the reduction of NAD+ to NADH. The formation of the product can be detected by methods such as mass spectrometry.
Generalized Protocol:
-
Purified, recombinant human or mouse Hsd17B13 is used as the enzyme source.
-
A known substrate, such as estradiol, leukotriene B4 (LTB4), or retinol, is prepared.
-
The essential co-substrate, nicotinamide adenine dinucleotide (NAD+), is included in the reaction buffer.
-
The test inhibitor is added at various concentrations to a multi-well plate.
-
The enzyme and NAD+ are pre-incubated with the inhibitor.
-
The reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed or NADH generated is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular HSD17B13 Activity Assay
Objective: To assess the inhibitory activity of a compound in a cellular context, which provides insights into cell permeability and target engagement.
Principle: A human cell line, such as HEK293 or HepG2, is engineered to overexpress Hsd17B13. These cells are then treated with the inhibitor, followed by the addition of a cell-permeable substrate. The conversion of the substrate by the intracellular Hsd17B13 is measured.
Generalized Protocol:
-
HEK293 cells stably overexpressing human Hsd17B13 are cultured in multi-well plates.
-
The cells are treated with various concentrations of the test compound.
-
A cell-permeable substrate, such as estradiol, is added to the wells to initiate the cellular enzymatic reaction.
-
The cells are incubated for a defined period.
-
The cell culture supernatant is collected.
-
The conversion of the substrate to its product (e.g., estradiol to estrone) in the supernatant is measured, typically by LC-MS.
-
The cellular IC50 value is determined.
Selectivity Assays
To ensure that the inhibitor is specific for Hsd17B13, its activity is tested against other related enzymes. HSD17B11 is a structurally related homolog and is a key off-target to assess. The enzymatic assay protocol described above can be adapted for other HSD17B isoforms by using the respective recombinant enzymes.
The Path Forward
The development of small molecule inhibitors of Hsd17B13 represents a promising therapeutic strategy for chronic liver diseases. The inhibitors discussed in this guide have demonstrated potent inhibition of Hsd17B13 and encouraging preclinical data. As research progresses, head-to-head studies under standardized conditions will be crucial for a more direct comparison of these promising therapeutic candidates. The first Hsd17B13 small molecule inhibitor to enter clinical trials, INI-822, has shown promising preclinical activity, including improvements in markers of liver homeostasis in animal models. The continued investigation and clinical development of these inhibitors will be critical in validating Hsd17B13 as a therapeutic target for NASH and other fibrotic liver diseases.
References
Evaluating HSD17B13-IN-5: A Comparative Guide in HSD17B13 Knockout Mouse Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypothetical inhibitor Hsd17B13-IN-5's performance with genetic knockout models of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). The following analysis, based on synthesized preclinical data, offers a framework for validating the efficacy and on-target activity of novel HSD17B13 inhibitors.
Human genetic studies have robustly identified loss-of-function variants in the HSD17B13 gene as protective against the progression of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] This has positioned HSD17B13 as a promising therapeutic target, with the goal of pharmacologically mimicking the protective effects of these genetic variants.[1] Small molecule inhibitors like the hypothetical this compound are being investigated for this purpose. The HSD17B13 knockout (KO) mouse model is an essential tool in the preclinical validation of such inhibitors, serving as a benchmark for on-target efficacy.[1]
However, it is crucial to note that conflicting phenotypes have been reported in Hsd17B13 KO mice, with some studies showing pro-steatotic and inflammatory effects, suggesting potential species-specific differences between mice and humans.[1] This underscores the importance of parallel experiments with KO mice to confirm the mechanism of action of any inhibitor.
Comparative Efficacy Data
The following tables summarize hypothetical quantitative data from a validation study designed to demonstrate the on-target effect of this compound. The ideal outcome is for the wild-type (WT) group treated with the inhibitor to show significant improvement over the vehicle-treated WT group and to phenocopy the results of the vehicle-treated HSD17B13 KO group. This would indicate that pharmacological inhibition successfully mimics genetic deletion. No significant difference is expected between the vehicle-treated KO group and the inhibitor-treated KO group, as the target is already absent in these animals.
Table 1: Key Biochemical and Liver Parameters
| Group | Serum ALT (U/L) | Serum AST (U/L) | Liver Triglycerides (mg/g) |
| WT + Vehicle | 150 ± 25 | 180 ± 30 | 120 ± 15 |
| WT + this compound | 85 ± 15 | 100 ± 20 | 70 ± 10 |
| KO + Vehicle | 90 ± 18 | 110 ± 22 | 75 ± 12 |
| KO + this compound | 88 ± 16 | 105 ± 21 | 72 ± 11 |
| p < 0.05 compared to WT + Vehicle group. Data are presented as mean ± SD. |
Table 2: Hepatic Gene Expression (Relative Fold Change)
| Group | Col1a1 (Fibrosis) | Timp1 (Fibrosis) | Tnf-α (Inflammation) |
| WT + Vehicle | 8.0 ± 1.2 | 6.5 ± 1.0 | 5.0 ± 0.8 |
| WT + this compound | 3.5 ± 0.6 | 2.8 ± 0.5 | 2.1 ± 0.4 |
| KO + Vehicle | 3.8 ± 0.7 | 3.0 ± 0.6 | 2.3 ± 0.4 |
| KO + this compound | 3.6 ± 0.7 | 2.9 ± 0.5 | 2.2 ± 0.4 |
| p < 0.05 compared to WT + Vehicle group. Data are presented as mean ± SD. |
Alternative Therapeutic Strategies
While small molecule inhibitors like this compound are a primary focus, other therapeutic modalities targeting HSD17B13 are also in development. These mainly focus on silencing gene expression and include:
-
RNA interference (RNAi) therapeutics : These use small interfering RNAs (siRNAs) to degrade HSD17B13 mRNA, thereby reducing protein expression.
-
Antisense oligonucleotides (ASOs) : These are short, synthetic nucleic acid strands that bind to HSD17B13 mRNA and promote its degradation.
These alternative approaches provide different pharmacokinetic and pharmacodynamic profiles and represent valuable comparative tools in preclinical and clinical development.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding, the following diagrams illustrate the proposed signaling pathway of HSD17B13 and a typical experimental workflow for inhibitor validation.
Experimental Protocols
Detailed methodologies are critical for the robust evaluation of HSD17B13 inhibitors.
In Vivo Efficacy in a Diet-Induced Mouse Model of NASH
This protocol outlines the evaluation of an HSD17B13 inhibitor in a common mouse model of NASH.
-
Animals and Diet : Male C57BL/6J wild-type and Hsd17b13 knockout mice are used. NASH is induced by feeding the mice a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) for a period sufficient to establish steatohepatitis and fibrosis (e.g., 8-12 weeks).
-
Dosing Formulation and Administration : The HSD17B13 inhibitor is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The formulation is administered to the treatment groups, typically via oral gavage, once daily for a specified treatment duration (e.g., 4-6 weeks).
-
Endpoint Analysis :
-
Plasma Analysis : Blood is collected at the end of the study to measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Liver Histology : A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Staining with Hematoxylin and Eosin (H&E) is used to assess steatosis, inflammation, and hepatocyte ballooning. Sirius Red staining is used to evaluate fibrosis.
-
Liver Triglyceride Content : Lipids are extracted from a portion of the liver homogenate, and triglyceride levels are quantified using a colorimetric assay, normalized to tissue weight.
-
Gene Expression Analysis : Total RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes involved in fibrosis (e.g., Col1a1, Timp1) and inflammation (e.g., Tnf-α).
-
In Vitro Enzymatic Assay
This assay determines the potency of the inhibitor against the HSD17B13 enzyme.
-
Materials : Purified recombinant human HSD17B13 protein, a substrate (e.g., β-estradiol or leukotriene B4), a cofactor (NAD+), assay buffer, the test compound dissolved in DMSO, and a detection reagent.
-
Procedure :
-
Serial dilutions of the test compound are prepared.
-
The test compound, substrate, and cofactor are added to an assay plate.
-
The reaction is initiated by adding the purified HSD17B13 enzyme.
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and a detection reagent is added to measure the formation of the product or the consumption of the cofactor.
-
The percent inhibition for each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
-
References
Comparative Analysis of Hsd17B13 Inhibitor Cross-Reactivity with Other HSD Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) with other hydroxysteroid dehydrogenase (HSD) isoforms. Given that specific cross-reactivity data for Hsd17B13-IN-5 is not publicly available, this guide utilizes data from well-characterized, potent, and selective Hsd17B13 inhibitors, such as BI-3231 and compounds developed by Enanta Pharmaceuticals, to provide a relevant and objective comparison.
The development of selective Hsd17B13 inhibitors is a promising therapeutic strategy for chronic liver diseases, including non-alcoholic steatohepatitis (NASH). Due to the high degree of homology among the 15 members of the HSD17B superfamily, thorough cross-reactivity profiling is crucial to minimize off-target effects and ensure therapeutic safety.[1]
Data Presentation: Inhibitor Selectivity Profiles
The following tables summarize the inhibitory activity of representative potent Hsd17B13 inhibitors against various HSD isoforms. The data is compiled from published studies and highlights the selectivity of these compounds.
Table 1: Inhibitory Activity of BI-3231 Against Hsd17B13 and Hsd17B11
| Compound | Target | IC50 (nM) | Selectivity (Fold) vs. Hsd17B11 | Reference |
| BI-3231 | hHsd17B13 | 1 | >10,000 | [2][3] |
| mHsd17B13 | 13 | [2] | ||
| hHsd17B11 | >10,000 | [4] | ||
| h: human, m: mouse |
Table 2: Cross-Reactivity Profile of a Representative Selective Hsd17B13 Inhibitor Series
| HSD Isoform | IC50 (nM) | Selectivity (Fold) |
| Hsd17B13 | 1 (Representative value) | - |
| Hsd17B11 | >1265 | >1265x |
| Hsd17B1 | >7000 | >7000x |
| Hsd17B2 | 4357 | 4357x |
| Hsd17B3 | >7000 | >7000x |
| Hsd17B4 | >7000 | >7000x |
| Hsd17B5 | >7000 | >7000x |
| Hsd17B10 | >7000 | >7000x |
| Hsd11B1 | >7000 | >7000x |
| Data is derived from a representative selective Hsd17B13 inhibitor series and may not be specific to a single named compound. |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of cross-reactivity data. Below are protocols for key experiments used to assess inhibitor selectivity.
In Vitro Biochemical Enzyme Inhibition Assay
This assay quantifies the inhibitory potency of a compound against purified recombinant HSD enzymes.
Principle: The enzymatic activity of Hsd17B13 is measured by monitoring the production of NADH from NAD+ during the conversion of a substrate like estradiol or leukotriene B4. The amount of NADH produced is quantified using a coupled-enzyme luminescence assay (e.g., NAD-Glo™) or by mass spectrometry.
Materials:
-
Purified recombinant human HSD enzymes (Hsd17B13 and other isoforms)
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Detection Reagent: NAD-Glo™ Assay Kit (Promega) or similar
-
Test compounds serially diluted in DMSO
Procedure:
-
Add test compounds at various concentrations to the wells of a 384-well plate.
-
Add a solution of the purified HSD enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Add the NAD-Glo™ detection reagent to measure the amount of NADH produced.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular Hsd17B13 Activity Assay
This assay determines the inhibitory activity of a compound in a cellular context.
Principle: This assay measures the ability of an inhibitor to block Hsd17B13 activity in cells that either endogenously express or are engineered to overexpress the enzyme. The conversion of a cell-permeable substrate is quantified.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) or HEK293 cells overexpressing Hsd17B13.
-
Cell culture medium and supplements.
-
Test compound.
-
Substrate (e.g., retinol, estradiol, or leukotriene B4).
-
Lysis buffer.
-
Analytical method for product quantification (e.g., LC-MS/MS).
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
For overexpression systems, transfect cells with an Hsd17B13 expression plasmid.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Add the substrate to the cell culture medium and incubate for a defined period (e.g., 6-8 hours for retinol).
-
Lyse the cells and collect the supernatant.
-
Quantify the amount of product formed using a suitable analytical method like LC-MS/MS.
-
Determine the IC50 value by plotting the product formation against the compound concentration.
Mandatory Visualizations
Caption: Workflow for a biochemical enzyme inhibition assay.
References
Validating the On-Target Effects of Hsd17B13 Inhibitors in Primary Cells: A Comparative Guide
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a significant therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease.[1][3] This has driven the development of small molecule inhibitors to replicate this protective effect. This guide provides a framework for validating the on-target effects of HSD17B13 inhibitors in primary cells, using a hypothetical inhibitor, "Hsd17B13-IN-5," as an example and comparing it with established alternatives.
Comparative Analysis of Hsd17B13 Inhibitors
Validating a new chemical entity requires benchmarking its performance against known compounds. The following table summarizes key performance indicators for Hsd17B13 inhibitors, providing a comparative overview.
Table 1: Quantitative Comparison of Hsd17B13 Inhibitors
| Parameter | This compound (Hypothetical) | BI-3231 | INI-822 | ARO-HSD (RNAi) | Negative Control |
| Target | Human HSD17B13 | Human HSD17B13 | Human HSD17B13 | HSD17B13 mRNA | N/A |
| Assay Type | Enzymatic (Primary Hepatocytes) | Enzymatic & Cellular | Cellular | mRNA quantification | N/A |
| Substrate | Estradiol | Estradiol, Retinol | N/A | N/A | N/A |
| IC50 (nM) | 5.2 ± 0.9 | 1.4 ± 0.7 (Enzymatic) | Double-digit nanomolar (Cellular) | N/A | No Inhibition |
| Cellular Potency (EC50, nM) | 25.8 ± 3.1 | Double-digit nanomolar | Not Reported | >80% knockdown at 10 nM | No Effect |
| Selectivity vs. HSD17B11 | >1000-fold | High | Not Reported | N/A | N/A |
Data for BI-3231 and ARO-HSD are based on publicly available information.[4] Data for this compound is hypothetical for illustrative purposes.
Experimental Protocols for On-Target Validation
A multi-faceted approach is crucial for robustly validating the on-target effects of an HSD17B13 inhibitor. Key experimental methodologies are detailed below.
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
-
Protocol:
-
Cell Culture: Culture primary hepatocytes to approximately 80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to HSD17B13.
-
Data Analysis: Quantify the band intensities for HSD17B13 at each temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
2. Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method to identify and validate protein-small molecule interactions. It is based on the principle that a protein stabilized by ligand binding will be more resistant to proteolysis.
-
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates from primary hepatocytes, ensuring to avoid detergents that could denature proteins.
-
Compound Incubation: Incubate aliquots of the cell lysate with this compound or a vehicle control.
-
Protease Digestion: Treat the lysates with a protease, such as pronase or trypsin, for a defined period.
-
SDS-PAGE and Western Blotting: Stop the digestion and analyze the samples by SDS-PAGE and Western blotting using an anti-HSD17B13 antibody.
-
Analysis: A higher abundance of intact HSD17B13 in the inhibitor-treated sample compared to the control indicates protection from proteolysis and therefore, binding.
-
3. HSD17B13 Enzymatic Activity Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of HSD17B13.
-
Protocol:
-
Cell Culture and Treatment: Treat primary hepatocytes with different concentrations of this compound.
-
Substrate Addition: Add a known substrate of HSD17B13, such as estradiol or retinol, to the cells.
-
Sample Collection and Analysis: After incubation, collect the cell lysate or supernatant and quantify the conversion of the substrate to its product using methods like mass spectrometry or HPLC.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
-
Visualizing Pathways and Workflows
HSD17B13 Signaling and Inhibition
HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes. Its activity has been linked to lipid metabolism and inflammation-related pathways, including the NF-κB and MAPK signaling pathways. Inhibition of HSD17B13 is expected to modulate these downstream pathways.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Hsd17B13-IN-5
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Hsd17B13-IN-5, a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13, is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols is essential for maintaining a safe research environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following disposal procedures are based on general best practices for the disposal of laboratory chemical waste. It is imperative to supplement this guidance with a thorough review of your institution's specific waste management policies and to always consult with your institution's Environmental Health and Safety (EHS) department for definitive guidance.[1]
Core Principles for Disposal
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3][4] Key tenets for safe disposal include:
-
Waste Segregation: Always keep waste containing this compound separate from other waste streams, including non-hazardous waste and incompatible chemical waste.[2]
-
Proper Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and any known hazard classifications.
-
Secure Containment: Use appropriate, leak-proof containers for waste collection. The container material should be compatible with the chemical and any solvents used.
-
Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company, coordinated by your institution's EHS department.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and associated waste materials is as follows:
Step 1: Waste Segregation and Collection
All handling and preparation of this compound for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Solid Waste:
-
Place all solid waste contaminated with this compound, such as unused compound, contaminated personal protective equipment (PPE) (e.g., gloves, lab coats), weigh boats, and pipette tips, into a designated and clearly labeled hazardous waste container.
-
Do not mix solid waste with liquid waste in the same container.
-
Ensure the container is made of a compatible material and can be securely sealed.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions, experimental media, and solvent rinses, in a dedicated, leak-proof hazardous waste container.
-
The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any solvents used.
-
Step 2: Labeling and Storage
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name(s) of the contents (e.g., this compound, DMSO).
-
The approximate concentration or volume of each component.
-
The date of accumulation.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure that incompatible waste streams are segregated to prevent accidental reactions.
-
Step 3: Waste Pickup and Disposal
-
Contact EHS: Once a waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
Quantitative Data Summary
While specific data for this compound is limited in publicly accessible documents, the following table summarizes key quantitative information for a well-characterized Hsd17B13 inhibitor, BI-3231, to provide context on the potency of this class of compounds.
| Compound | Target | IC50 (Human) | IC50 (Mouse) |
| BI-3231 | Hsd17B13 | 1 nM | 13 nM |
| IC50 values indicate the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. |
Experimental Protocols
As a specific experimental protocol for this compound is not available, a general protocol for a cellular assay to assess the impact of an Hsd17B13 inhibitor on lipid accumulation in HepG2 cells is provided below.
Materials:
-
HepG2 cells
-
This compound
-
Oleic acid (to induce lipid accumulation)
-
Cell culture medium
-
Lipid staining dye (e.g., Nile Red or BODIPY 493/503)
-
Fixative (e.g., 4% paraformaldehyde)
-
DAPI (for nuclear staining)
Procedure:
-
Seed HepG2 cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 1-2 hours.
-
Induce lipid accumulation by adding oleic acid to the medium and incubate for 24 hours.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the cells with a lipid-staining dye and DAPI.
-
Acquire images using a high-content imaging system or fluorescence microscope.
Disposal Workflowdot
// Connections ppe -> fume_hood [style=invis]; // To enforce vertical layout start -> waste_type; waste_type -> solid_waste [label="Solid"]; waste_type -> liquid_waste [label="Liquid"]; solid_waste -> solid_container; liquid_waste -> liquid_container; solid_container -> storage; liquid_container -> storage; storage -> ehs_contact; ehs_contact -> end; }
References
Personal protective equipment for handling Hsd17B13-IN-5
Essential Safety and Handling Guide for Hsd17B13-IN-5
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for this compound is not publicly available. This guide is based on standard laboratory procedures for handling potent, powdered research compounds and information available for structurally related Hsd17B13 inhibitors. A thorough risk assessment should be conducted by the end-user before handling this substance. It is imperative to treat this compound as hazardous due to its uncharacterized toxicological profile.
This document provides essential safety protocols, operational guidelines, and disposal plans for the handling of this compound, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to prevent exposure through inhalation, ingestion, or skin contact.[1]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified, with side shields.[1] | Protects eyes from splashes, aerosols, or airborne powder. |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended.[1] | Prevents skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | Use a certified chemical fume hood when handling the solid compound or preparing solutions.[2] A NIOSH-approved respirator with a particulate filter may be necessary for weighing large quantities outside of a fume hood. | Minimizes inhalation of the compound, especially in its powder form. |
Emergency Procedures
In the event of exposure, immediate action is critical.
| Situation | First Aid Measures |
| Eye Contact | Immediately flush with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Operational and Disposal Plans
Handling:
-
Engineering Controls: All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Procedural Controls: Avoid creating dust when handling the solid form. Use designated spatulas and weighing paper. Prepare solutions in the fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage: Proper storage is crucial for maintaining the stability of this compound.
| Parameter | Recommendation |
| Temperature | Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Light | Protect from light. |
| Container | Keep in a tightly sealed, light-resistant container. |
Disposal Plan: All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation: Segregate all this compound waste, including empty containers, contaminated gloves, bench paper, and pipette tips, from general laboratory waste.
-
Waste Containers: Use clearly labeled, leak-proof hazardous waste containers. The label should include the chemical name "this compound" and any associated hazards.
-
Collection: Follow your institution's specific procedures for hazardous waste collection. Do not dispose of down the drain or in regular trash.
Quantitative Data
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₆H₁₅ClF₄N₄O₃S |
| Molecular Weight | 574.93 g/mol |
| Biological Activity (Ki) | ≤ 50 nM for the estradiol substrate |
| Appearance | Solid powder (form may vary) |
Experimental Protocols
In Vitro HSD17B13 Inhibition Assay
This protocol outlines a general method to determine the in vitro potency of this compound against the HSD17B13 enzyme.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.3, 100 mM glycine, 10% glycerol)
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Detection reagent for NADH (e.g., luminescence-based kit)
-
384-well assay plates
-
DMSO
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add the compound solution to the wells of a 384-well plate. For control wells, add DMSO.
-
Reaction Initiation: Add a mix of recombinant HSD17B13 protein, β-estradiol, and NAD+ in assay buffer to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
Detection: Add the NADH detection reagent to each well.
-
Measurement: Measure the luminescence using a plate reader to determine the amount of NADH produced, which is inversely proportional to the inhibitor's activity.
Cellular Lipid Droplet Accumulation Assay
This protocol assesses the effect of this compound on lipid droplet formation in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium and supplements
-
Fatty acid solution (e.g., oleic acid) to induce steatosis
-
This compound
-
Lipid droplet staining dye (e.g., BODIPY 493/503)
-
Hoechst 33342 for nuclear staining
-
Formaldehyde for cell fixation
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed hepatocytes in a multi-well imaging plate.
-
Treatment: After cell attachment, treat the cells with a fatty acid solution to induce lipid droplet formation and concurrently with a dilution series of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a suitable period (e.g., 24-48 hours).
-
Staining: Fix the cells and stain with BODIPY 493/503 for lipid droplets and Hoechst 33342 for nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the lipid droplet content per cell to determine the effect of the inhibitor.
Visualizations
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes and the inhibitory action of this compound.
Caption: General experimental workflow for handling and using this compound in biochemical and cellular assays.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
